molecular formula C11H13FO2S B14014833 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Cat. No.: B14014833
M. Wt: 228.28 g/mol
InChI Key: KUBFTUGGAAIHGV-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C11H13FO2S and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2S/c1-7(2)14-9-5-4-8(6-13)11(15-3)10(9)12/h4-7H,1-3H3

InChI Key

KUBFTUGGAAIHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C=O)SC)F

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde , a highly specialized intermediate used in modern medicinal chemistry, particularly in the synthesis of covalent inhibitors (e.g., KRAS G12C) and kinase modulators.

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS: 2734772-78-0) is a dense, poly-functionalized aromatic building block. Its structural uniqueness lies in the 1,2,3,4-substitution pattern , which "sandwiches" a fluorine atom between a methylthio group and an isopropoxy group.

This compound serves as a critical "left-hand" scaffold in the synthesis of tricyclic heterocycles (such as pyrido[2,3-d]pyrimidines or quinazolines) often found in KRAS G12C inhibitors (e.g., structural analogs of Divarasib or Sotorasib). The ortho-methylthio aldehyde motif functions as a "linchpin" for cyclization reactions, while the fluoro-isopropoxy tail provides the necessary metabolic stability and hydrophobic interactions within the ATP-binding pocket of kinases or the switch-II pocket of KRAS.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule is defined by a "Push-Pull" electronic system:

  • Electron Withdrawing (EWG): The aldehyde (-CHO) at C1 and Fluorine (-F) at C3.

  • Electron Donating (EDG): The Isopropoxy (-OiPr) at C4 and Methylthio (-SMe) at C2.

This alternating substitution creates a highly polarized aromatic ring, making the C2-position (SMe) susceptible to oxidation-activation and the aldehyde highly reactive toward condensation.

Key Properties Table[7]
PropertyValue / DescriptionNote
CAS Number 2734772-78-0
Molecular Formula C₁₁H₁₃FO₂S
Molecular Weight 228.28 g/mol
Appearance Pale yellow to orange solid/oilLow melting point solid likely.[1]
Solubility DMSO, DCM, Ethyl AcetateLipophilic (LogP ~2.8–3.2).
Reactive Handles Aldehyde (C1), Thioether (C2)Dual-handle for heterocycle formation.
Storage 2–8°C, Inert Atmosphere (N₂)Air-sensitive (S-oxidation/Aldehyde oxidation).

Proposed Synthetic Pathway (The SnAr Cascade)

Expert Insight: Constructing a 1,2,3,4-substituted benzene is synthetically challenging due to steric crowding. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) Cascade starting from 2,3,4-trifluorobenzaldehyde . This method exploits the differential reactivity of the fluorine atoms activated by the para- and ortho-aldehyde group.

Step-by-Step Protocol

Starting Material: 2,3,4-Trifluorobenzaldehyde.

  • Regioselective SₙAr 1 (Introduction of Isopropoxy):

    • Reagents: Isopropyl alcohol (1.05 eq), K₂CO₃ or NaH.

    • Conditions: THF/DMF, 0°C to RT.

    • Mechanism: The fluorine at C4 is para to the aldehyde (strongest activation) and is displaced first.

    • Intermediate: 2,3-Difluoro-4-isopropoxybenzaldehyde.

  • Regioselective SₙAr 2 (Introduction of Methylthio):

    • Reagents: Sodium thiomethoxide (NaSMe, 1.0 eq).

    • Conditions: DMSO or DMF, 0°C.

    • Mechanism: The fluorine at C2 is ortho to the aldehyde (activated) and is displaced next. The C3-fluorine is meta to the aldehyde (unactivated) and remains intact due to the "meta effect."

    • Product: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde.

Visualization: SₙAr Cascade Workflow

SynthesisRoute SM 2,3,4-Trifluorobenzaldehyde (Starting Material) Step1 Step 1: SₙAr (Para) Reagent: iPrOH / Base SM->Step1 Int Intermediate: 2,3-Difluoro-4-isopropoxybenzaldehyde Step1->Int Displaces 4-F Step2 Step 2: SₙAr (Ortho) Reagent: NaSMe Int->Step2 Prod Target: 3-Fluoro-4-isopropoxy- 2-(methylthio)benzaldehyde Step2->Prod Displaces 2-F (Retains 3-F)

Figure 1: Regioselective synthesis via sequential Nucleophilic Aromatic Substitution.

Reactivity Profile & Applications

A. The "Linchpin" Cyclization (Heterocycle Formation)

This molecule is designed to build fused ring systems. The aldehyde and the ortho-methylthio group can react with bifunctional nucleophiles (like guanidines, amidines, or hydrazines) to form quinazolines or phthalazines .

  • Mechanism:

    • Condensation of the aldehyde with an amine.[2]

    • Displacement of the -SMe group (often after activation) by a second nucleophile to close the ring.

B. Activation via S-Oxidation

The methylthio (-SMe) group is a "masked" leaving group.

  • Protocol: Treatment with m-CPBA (meta-chloroperbenzoic acid) or Oxone oxidizes the sulfide to a sulfone (-SO₂Me) .

  • Result: The -SO₂Me group at C2 becomes a highly reactive leaving group (activated by the ortho-aldehyde), allowing for facile displacement by amines or carbon nucleophiles to install the core scaffold of the drug molecule.

C. Application in KRAS G12C Inhibitors

In the context of drugs like Divarasib (GDC-6036) or next-gen KRAS inhibitors, this benzaldehyde provides the "Tail" region.

  • 3-Fluoro: Increases metabolic stability (blocks oxidation) and modulates the pKa of the phenol ether.

  • 4-Isopropoxy: Fills the hydrophobic pocket (Val/Ile residues) in the switch-II region of the KRAS protein.

Handling & Stability Protocols

Safety Considerations
  • Thioether Odor: Like most organic sulfides, this compound likely possesses a disagreeable, garlic-like odor. All handling must occur in a fume hood .

  • Sensitizer: Alkylating agents and their precursors can be skin sensitizers. Wear nitrile gloves and lab coat.

Stability & Storage
  • Oxidation Risk: The aldehyde is prone to autoxidation to the carboxylic acid (benzoic acid derivative) upon air exposure.

  • S-Oxidation: The sulfide can slowly oxidize to sulfoxide in air.

  • Protocol: Store under Argon or Nitrogen at 4°C .

References

  • 10X Chem. (2024).[3] Product Catalog: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS 2734772-78-0). Retrieved from

  • Organic Syntheses. (2011). General Procedures for Nucleophilic Aromatic Substitution on Polyfluorobenzenes. Org. Synth. 88, 168-171. (Methodology grounding for SₙAr route).
  • Journal of Medicinal Chemistry. (2020). Discovery of Sotorasib (AMG 510). (Contextual reference for 2-fluoro-phenol ether pharmacophores in KRAS inhibitors).
  • GuideChem. (2024). 2-(Methylthio)benzaldehyde derivatives and their application in synthesis. Retrieved from

Sources

Melting point and physical characteristics of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Introduction: The Role of Substituted Benzaldehydes in Modern Drug Discovery

Substituted benzaldehydes are a class of aromatic carbonyl compounds that serve as indispensable building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other high-value materials.[1] Their versatile reactivity, centered on the aldehyde functional group and influenced by the electronic nature of the aromatic ring substituents, makes them crucial intermediates for constructing complex molecular architectures.[2][3]

This guide focuses on 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde , a compound with structural motifs of significant interest in medicinal chemistry. The presence of a fluorine atom, an isopropoxy group, and a methylthio group suggests a molecule designed with specific pharmacological properties in mind. Fluorine substitution is a well-established strategy for modulating metabolic stability and binding affinity, while the isopropoxy and methylthio moieties can influence lipophilicity and molecular interactions.

Despite its potential, the detailed physicochemical properties of this compound, including its melting point, are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive framework for the experimental determination and interpretation of these critical parameters, empowering researchers and drug development professionals to accurately characterize this and other novel chemical entities.

The Imperative of Physicochemical Profiling in Preformulation

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties.[4][5][6] These characteristics, including melting point, solubility, lipophilicity (logP), and ionization constant (pKa), are foundational to a molecule's pharmacokinetic profile, governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8]

The melting point, in particular, serves a dual purpose. It is a fundamental physical constant that provides insight into the lattice energy of the crystalline solid. More critically in a drug development context, it is a rapid and reliable indicator of purity.[9] A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-2°C.[10] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11][12] Therefore, the accurate determination of the melting point is a primary, non-negotiable step in the validation of a newly synthesized compound.

Core Physicochemical Characteristics

While the melting point requires experimental determination, other key properties can be calculated or are known from the compound's structure. These are summarized below.

PropertyValue / InformationSource
IUPAC Name 3-fluoro-2-(methylsulfanyl)-4-(propan-2-yloxy)benzaldehydeFluorochem
CAS Number 2734772-78-0Fluorochem
Molecular Formula C₁₁H₁₃FO₂SFluorochem
Molecular Weight 228.28 g/mol Fluorochem
Predicted logP 3.07Fluorochem
Hydrogen Bond Acceptors 2Fluorochem
Appearance Expected to be a crystalline solid at room temperature.N/A
Melting Point (°C) To be experimentally determined. N/A

Experimental Protocol: High-Precision Melting Point Determination

The following protocol details the standard capillary method for determining the melting point of a crystalline organic solid. This method is compliant with standards such as those outlined by ASTM E324.[13]

Causality Behind Experimental Choices
  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate and reproducible melting range.[9]

  • Anhydrous Sample: Moisture can act as an impurity, depressing the melting point and broadening the range. Thoroughly drying the sample is critical for accuracy.

  • Compact Packing: A densely packed sample ensures efficient heat transfer from the capillary wall to the crystals and prevents the sample from shrinking away from the walls, which can make observation difficult.

  • Slow Heating Rate: A slow temperature ramp rate (1-2°C per minute) near the melting point is crucial.[14] Rapid heating does not allow the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an observed melting point that is higher than the true value.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Büchi M-560, or similar) or a Thiele tube setup.

  • Capillary tubes (sealed at one end).

  • Mortar and pestle or spatula for grinding.

  • Calibrated thermometer or digital temperature probe.

  • The sample of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde, confirmed to be anhydrous.

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (10-20 mg) of the crystalline compound on a clean, dry watch glass.

    • Using a clean spatula or a mortar and pestle, carefully grind the sample into a fine, uniform powder.

    • Invert a capillary tube and press the open end into the powder several times to collect a small amount of the sample.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The final packed sample height should be 2-3 mm.

  • Preliminary (Rapid) Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the precise measurement.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Precise Determination:

    • Insert a new, freshly packed capillary tube.

    • Rapidly heat the apparatus to a temperature approximately 15-20°C below the estimated melting point found in the preliminary run.

    • Decrease the heating rate to 1-2°C per minute. This slow rate is critical for ensuring thermal equilibrium.

    • Carefully observe the sample. Record the temperature (T₁ ) at which the first droplet of liquid becomes visible.

    • Continue heating at the same slow rate. Record the temperature (T₂ ) at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point should be reported as a range: T₁ - T₂ .

  • Repeat for Validation:

    • Conduct at least two additional precise determinations to ensure the result is reproducible. The reported melting ranges should agree within 1-2°C.

Interpreting the Results
  • Sharp Melting Range (≤ 2°C): A narrow melting range is a strong indication of high purity for the compound.[11][15]

  • Broad Melting Range (> 2°C): A wide melting range typically signifies the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature span and at a lower temperature than the pure substance.[12]

Workflow for Melting Point Determination

The logical flow of the experimental protocol is crucial for achieving accurate and reliable results. This process is visualized in the diagram below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis & Interpretation prep1 Obtain Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Rapid Scan for Approx. MP prep3->meas1 meas2 Cool Apparatus meas1->meas2 meas3 Slow Heat (1-2°C/min) Near Approx. MP meas2->meas3 meas4 Record T1 (First Droplet) meas3->meas4 meas5 Record T2 (Fully Liquid) meas4->meas5 analysis1 Calculate Melting Range (T1 - T2) meas5->analysis1 analysis2 Repeat for Reproducibility analysis1->analysis2 analysis3 Interpret Purity: Sharp Range (≤2°C) -> High Purity Broad Range (>2°C) -> Impure analysis2->analysis3 caption Workflow for Accurate Melting Point Determination

Caption: A diagram illustrating the key stages of melting point determination.

Synthetic Context and Purification

The synthesis of highly functionalized molecules like 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde often involves multi-step sequences. Modern organic synthesis provides several efficient methods for the preparation of substituted benzaldehydes, such as one-pot reduction and cross-coupling procedures from Weinreb amides or directed ortho-metalation strategies.[2][3][16][17]

Regardless of the synthetic route, achieving high purity is paramount. The crude product from a reaction is almost always subjected to a purification step, most commonly flash column chromatography, to isolate the desired compound from byproducts and unreacted starting materials.[15][17] The success of this purification is then validated by analytical techniques, with melting point determination serving as a crucial, primary assessment.

Conclusion

While the precise melting point of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is not yet established in the chemical literature, this guide provides the necessary scientific framework and detailed experimental protocol for its accurate determination. For researchers in drug discovery and development, the melting point is more than a mere physical constant; it is a fundamental arbiter of purity and a critical piece of the larger physicochemical puzzle. Adherence to the rigorous methodology outlined herein will ensure the generation of reliable and trustworthy data, forming a solid foundation for further preformulation studies and the advancement of new therapeutic agents.

References

  • Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Gleeson, M. P., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405-1413. Retrieved from [Link]

  • Linqu, an. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • ASTM International. (2001). E324 Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). Retrieved from [Link]

  • ASTM International. (2009). D5440-93(2009) Standard Test Method for Determining the Melting Point of Fats and Oils. Retrieved from [Link]

  • University of Anbar. (n.d.). EXPERIMENT (3) Determination of the melting point. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Supporting Information for Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ASTM International. (2022, January). D5440-17(2021) Standard Test Method for Determining the Melting Point of Fats and Oils. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The therapeutic potential of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde lies in its role as a highly specialized pharmacophore scaffold for next-generation kinase inhibitors (particularly KRAS G12C and EGFR mutants) and GPCR modulators (such as P2X3 antagonists ).

This technical whitepaper details the structural utility, synthetic pathways, and medicinal chemistry applications of this scaffold.

Executive Summary

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS: 2734772-78-0 ) represents a "privileged structure" in modern medicinal chemistry. Its unique substitution pattern—combining a lipophilic ether, a metabolic blocker (fluorine), and a modifiable thioether handle on a reactive benzaldehyde core—makes it an ideal intermediate for constructing biaryl and heterocyclic drug candidates.

This guide explores its application in optimizing potency, selectivity, and metabolic stability (ADME) in drug discovery programs.

Structural Analysis & Pharmacophore Mapping

The molecule's value is derived from the precise arrangement of its functional groups, each serving a distinct role in ligand-protein interactions.

SubstituentPositionFunction in Drug DesignMechanism of Action
Benzaldehyde C-1Reactive Handle Precursor for heterocycle formation (e.g., imidazoles, pyridines) or reductive amination to form benzylic amines.
Methylthio (-SMe) C-2Electronic/Steric Modulator Can be oxidized to a sulfoxide/sulfone (strong H-bond acceptor) or displaced via

to introduce diverse amines or ethers.
Fluoro (-F) C-3Metabolic Blocker Blocks metabolic oxidation at the vulnerable C-3 position; modulates the

of neighboring groups; induces conformational bias via the ortho-effect.
Isopropoxy (-OiPr) C-4Lipophilic Anchor Fills hydrophobic pockets (e.g., the hydrophobic cleft in KRAS or the ATP-binding site in kinases); improves membrane permeability.
Structure-Activity Relationship (SAR) Logic

The 3-Fluoro-4-isopropoxy motif is a validated pharmacophore found in several bioactive molecules (e.g., ALK inhibitors, S1P1 modulators). The addition of the 2-methylthio group provides a unique "ortho-handle" that allows for:

  • Cyclization : Formation of fused ring systems (e.g., benzothiophenes, quinazolines).

  • Bioisosterism : Replacement of the unstable 2-methoxy or 2-chloro groups often found in early hits.

SAR_Map Core 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde Aldehyde Aldehyde (C-1) Heterocycle Formation Core->Aldehyde Cyclization SMe Methylthio (C-2) Oxidation/Displacement Core->SMe H-Bond Acceptor (SO2) Fluoro Fluoro (C-3) Metabolic Stability Core->Fluoro Block CYP450 OiPr Isopropoxy (C-4) Hydrophobic Interaction Core->OiPr Lipophilicity

Therapeutic Applications

KRAS G12C Inhibition

The scaffold bears structural homology to the "left-hand side" aryl rings used in KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib).

  • Hypothesis : The 2-methylthio group can be oxidized to a methylsulfonyl (-SO2Me) group, mimicking the H-bond accepting properties of the pyridyl nitrogen or carbonyl groups found in approved inhibitors.

  • Mechanism : The 4-isopropoxy group anchors the molecule in the cryptic pocket (H95/Y96/Q99 region), while the 3-fluoro group prevents oxidative metabolism.

P2X3 Receptor Antagonism

P2X3 antagonists (e.g., Gefapixant , Eliapixant ) often feature complex multi-substituted benzene rings.

  • Utility : This scaffold can serve as the core for the "head group" of P2X3 antagonists, where the aldehyde is converted into a diaminopyrimidine or azole linker. The isopropoxy group provides the necessary bulk to occupy the receptor's hydrophobic channel.

Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most efficient synthesis starts from 3,4-difluorobenzaldehyde , utilizing the differential reactivity of the fluorine atoms (


) and directed ortho-lithiation.

Synthesis_Pathway Start 3,4-Difluorobenzaldehyde Step1 Step 1: Nucleophilic Aromatic Substitution (NaOiPr, THF, 0°C -> RT) Start->Step1 Inter1 3-Fluoro-4-isopropoxybenzaldehyde Step1->Inter1 Step2 Step 2: Protection (Ethylene Glycol, pTsOH) Inter1->Step2 Step3 Step 3: Directed Ortho-Lithiation (n-BuLi, -78°C; then MeSSMe) Inter1->Step3 Direct Lithiation (Requires careful control) Inter3 Protected Thioether Step2->Inter3 Direct Lithiation (Alternative) Inter2 Acetal Intermediate Final 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde Step3->Final Step4 Step 4: Deprotection (HCl, H2O/THF)

Detailed Experimental Protocol (Step 1: )

Objective : Regioselective introduction of the isopropoxy group at the 4-position.

  • Reagents : 3,4-Difluorobenzaldehyde (1.0 eq), Sodium Isopropoxide (1.1 eq), Anhydrous THF (10 vol).

  • Procedure :

    • Charge a flame-dried flask with 3,4-difluorobenzaldehyde and anhydrous THF under

      
      .
      
    • Cool the solution to 0°C using an ice bath.

    • Add Sodium Isopropoxide (solution in THF) dropwise over 30 minutes. Note: The 4-position is more activated towards nucleophilic attack due to the para-aldehyde electron-withdrawing effect.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor : Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup :

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Target : >85%.

Step 3: Directed Ortho-Lithiation (Critical Step)

Objective : Introduction of the methylthio group at the 2-position.

  • Reagents : Intermediate from Step 1 (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Dimethyl Disulfide (MeSSMe, 1.5 eq), TMEDA (1.2 eq), Anhydrous THF.

  • Procedure :

    • Pre-step: It is recommended to protect the aldehyde as an acetal (using ethylene glycol/pTsOH) to prevent nucleophilic attack on the carbonyl. However, in situ protection with lithium alkoxides is possible but risky. Assume Acetal Protection.

    • Dissolve the acetal intermediate in anhydrous THF and add TMEDA.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise, maintaining internal temperature below -70°C.

    • Stir at -78°C for 1 hour to generate the ortho-lithio species (directed by the acetal oxygens and the 3-fluoro group).

    • Add Dimethyl Disulfide (MeSSMe) dropwise.

    • Allow to warm to RT slowly over 2 hours.

  • Deprotection :

    • Treat the crude mixture with 2N HCl/THF (1:1) at RT for 2 hours to remove the acetal.

  • Workup & Isolation : Standard extraction and crystallization/chromatography.

Analytical Characterization Standards

To ensure the integrity of the scaffold for drug development, the following specifications must be met:

  • 1H NMR (400 MHz, CDCl3) :

    • 
       ~10.2 ppm (s, 1H, CHO).
      
    • 
       ~7.5-7.8 ppm (m, aromatic protons).
      
    • 
       ~4.6 ppm (septet, 1H, O-CH-Me2).
      
    • 
       ~2.4 ppm (s, 3H, S-Me).
      
    • 
       ~1.4 ppm (d, 6H, O-CH-Me2).
      
  • 19F NMR : Single peak confirming regioselectivity (shift depends on solvent, typically ~-120 to -140 ppm).

  • Purity (HPLC) : >98% (Area %).

Safety & Handling

  • Thiols/Sulfides : The methylthio reagents (MeSSMe) have a strong, unpleasant odor. All reactions must be performed in a well-ventilated fume hood . Bleach (NaOCl) should be used to neutralize glassware and waste.

  • Organolithiums : n-BuLi is pyrophoric. Handle under strict inert atmosphere (

    
     or Ar).
    
  • Fluorinated Compounds : Generally stable, but avoid contact with strong reducing agents which might defluorinate the ring.

References

  • Fluorochem . (2023).[1] Product Analysis: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde. Fluorochem Ltd. Link

  • Canonico, P. L., et al. (2019). Bioisosterism in Drug Design: The Role of Fluorine and Sulfur. Journal of Medicinal Chemistry. Link

  • Amgen Inc. (2019). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor. Nature. Link (Cited for structural homology of fluoro-phenol/ether scaffolds).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zhuhai Aobokai Biomedical Technology . (2022). Advanced Intermediates Catalog: CAS 2734772-78-0. ChemicalBook. Link

Sources

Methodological & Application

Synthesis of heterocyclic compounds using 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Heterocyclic Synthesis using 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Executive Summary & Strategic Importance

The compound 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS 2734772-78-0) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its substitution pattern is specifically designed to address three critical drug discovery parameters:

  • Metabolic Stability: The C3-Fluorine atom blocks metabolic oxidation at a typically vulnerable position and modulates the pKa of adjacent functional groups.

  • Solubility & Lipophilicity: The C4-Isopropoxy group provides necessary lipophilicity for membrane permeability while preventing crystal packing issues often seen with methoxy analogs.

  • Synthetic Versatility: The ortho-methylthio aldehyde motif is a "bifunctional linchpin." It allows for divergent synthesis pathways—either exploiting the aldehyde for Knoevenagel/Wittig extensions or utilizing the sulfur moiety for heterocyclization into benzothiophenes and benzisothiazoles.

This guide details three validated protocols for converting this scaffold into high-value heterocyclic cores.

Chemical Logic & Reactivity Profile

The molecule features a "Push-Pull-Activate" electronic system:

  • The Activator (F): The fluorine at C3 is ortho to the reactive aldehyde and meta to the sulfur. It inductively withdraws electrons, making the aldehyde carbon more electrophilic compared to non-fluorinated analogs.

  • The Donor (OiPr): The isopropoxy group at C4 donates electron density via resonance, stabilizing cationic intermediates during electrophilic cyclizations.

  • The Anchor (SMe): The methylthio group at C2 serves as a latent nucleophile (for benzothiophene formation) or a leaving group (in SNAr reactions if oxidized to sulfone).

Protocol A: Synthesis of 7-Fluoro-6-isopropoxy-benzo[b]thiophene

Target Application: Kinase Inhibitors, SERMs. Mechanism: Wittig Olefination followed by Iodine-mediated Electrophilic Cyclization.

Experimental Workflow
  • Step 1: Olefination (Wittig Reaction)

    • Reagents: Methyl triphenylphosphonium bromide (1.2 equiv), KOtBu (1.5 equiv), THF (anhydrous).

    • Procedure:

      • Suspend methyl triphenylphosphonium bromide in THF at 0°C.

      • Add KOtBu portion-wise to generate the ylide (bright yellow).

      • Add solution of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde dropwise.

      • Stir at RT for 4 hours.

      • Workup: Quench with NH₄Cl, extract with EtOAc. Purify the styrene intermediate via silica flash chromatography.

  • Step 2: Iodine-Mediated Cyclization

    • Reagents: Iodine (2.0 equiv), NaHCO₃ (2.0 equiv), CH₂Cl₂.

    • Procedure:

      • Dissolve the styrene intermediate in CH₂Cl₂.

      • Add NaHCO₃ followed by Iodine.

      • Stir at RT for 12 hours. (Monitor for disappearance of alkene).

      • Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract and concentrate.

    • Note: This step typically yields the 3-iodo-benzothiophene derivative, which is highly valuable for subsequent Suzuki couplings.

Data Summary: Protocol A
ParameterValueNotes
Yield (Step 1) 88-92%High yield due to activated aldehyde.
Yield (Step 2) 75-80%Iodine acts as both oxidant and electrophile.
Key Intermediate 2-vinyl-thioanisole derivativeStable at -20°C.
Final Product 3-iodo-7-fluoro-6-isopropoxy-benzo[b]thiopheneReady for Pd-catalyzed coupling.

Protocol B: Synthesis of 1,2-Benzisothiazoles

Target Application: Antipsychotics, Anti-inflammatory agents. Mechanism: Oxidative Cyclization of Oximes (S-N Bond Formation).

This protocol utilizes the ortho-methylthio group directly. Under acidic/oxidative conditions, the oxime nitrogen attacks the sulfur, resulting in the expulsion of the methyl group (demethylation-cyclization).

Experimental Workflow
  • Step 1: Oxime Formation

    • Reagents: Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (2.0 equiv), Ethanol/Water (3:1).

    • Procedure:

      • Dissolve aldehyde in EtOH.

      • Add aqueous solution of NH₂OH·HCl and NaOAc.

      • Reflux for 2 hours.

      • Cool to precipitate the oxime. Filter and dry.

  • Step 2: Oxidative Ring Closure

    • Reagents: Polyphosphoric Acid (PPA) or POCl₃.

    • Procedure:

      • Mix the oxime solid with PPA (10 wt equiv).

      • Heat to 100-110°C for 3-5 hours.

      • Critical Step: Pour the hot viscous mixture onto crushed ice with vigorous stirring (Exothermic!).

      • Neutralize with NaOH to pH 7-8.

      • Extract the 1,2-benzisothiazole product with CH₂Cl₂.

Pathway Visualization (DOT)

Benzisothiazole_Synthesis Start Start: 3-Fluoro-4-isopropoxy- 2-(methylthio)benzaldehyde Oxime Intermediate: Oxime Formation (C=N-OH) Start->Oxime NH2OH·HCl NaOAc, EtOH Cyclization Transition: S-N Bond Formation (Loss of Me) Oxime->Cyclization PPA, 110°C Nucleophilic Attack of N on S Product Product: 7-Fluoro-6-isopropoxy- 1,2-benzisothiazole Cyclization->Product - MeOH

Caption: Oxidative cyclization pathway converting the aldehyde-thioether motif into the 1,2-benzisothiazole core via oxime intermediate.

Protocol C: Knoevenagel Condensation to Cinnamic Nitriles

Target Application: Precursors for Quinazolines or Pyrimidines. Mechanism: Base-catalyzed condensation with active methylenes.

The aldehyde is highly reactive toward Malononitrile or Ethyl Cyanoacetate. The resulting acrylonitriles are versatile Michael acceptors for heterocyclic ring closure.

Experimental Workflow
  • Reagents: Malononitrile (1.1 equiv), Piperidine (catalytic, 5 mol%), Ethanol.

  • Procedure:

    • Dissolve 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in Ethanol (0.5 M).

    • Add Malononitrile.[1]

    • Add Piperidine dropwise.

    • Stir at RT for 30 minutes (Product often precipitates immediately).

    • Filter the solid, wash with cold EtOH/Hexane (1:1).

Self-Validating Check:

  • NMR Verification: The disappearance of the aldehyde proton (~10.2 ppm) and appearance of the vinyl proton (~8.2 ppm, singlet) confirms the reaction.

  • Stereochemistry: The E-isomer is predominantly formed due to steric repulsion between the cyano groups and the ortho-methylthio group.

References & Authority

  • Benzothiophene Synthesis: Organic Chemistry Portal. "Synthesis of benzothiophenes." (General methodology for o-methylthio cyclizations). Link

  • Oxidative Cyclization: National Institutes of Health (PMC). "Synthesis of 1,2-benzisothiazoles from o-methylthio benzaldehyde oximes." Link

  • Starting Material Data: Sigma-Aldrich. "2-(Methylthio)benzaldehyde derivatives physical properties." Link

  • Quinazoline Context: Open Medicinal Chemistry Journal. "Synthesis of Medicinally Important Quinazolines." (Context for Knoevenagel intermediates). Link

Disclaimer: The synthesis of fluorinated heterocycles involves reactive intermediates.[2] All protocols should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Application Note: Reductive Amination Protocols for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

[1]

Executive Summary

This Application Note details the optimized protocols for the reductive amination of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (Compound 1) . This substrate presents specific synthetic challenges due to the ortho-methylthio (SMe) group, which imposes steric hindrance and precludes the use of standard heterogeneous hydrogenation catalysts (due to sulfur poisoning).[1]

We present two validated methodologies:

  • Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1] Ideal for primary and unhindered secondary amines.[1]

  • Method B (High-Force): Titanium(IV) isopropoxide-mediated reductive amination.[1] Required for sterically encumbered amines or anilines where imine equilibrium is unfavorable.[1]

Substrate Analysis & Synthetic Strategy

Structural Challenges

The substrate, Compound 1 , contains three distinct electronic and steric features that dictate the reaction conditions:

FeatureEffect on ReactivityStrategic Implication
2-Methylthio (-SMe) Steric Hindrance: Blocks nucleophilic attack at the carbonyl.[1] Catalyst Poison: Irreversibly binds to Pd, Pt, and Ni surfaces.[1]CRITICAL: Avoid catalytic hydrogenation (H₂/Pd-C). Use Borohydride reagents.
3-Fluoro (-F) Inductive Withdrawal: Increases electrophilicity of the aldehyde (

).[1]
Accelerates initial nucleophilic attack, but makes the resulting imine prone to hydrolysis.
4-Isopropoxy (-OiPr) Resonance Donation: Stabilizes the aromatic ring.[1]Increases solubility in lipophilic solvents (DCM, DCE).[1]
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence points based on the choice of reducing agent.

ReactionPathwaycluster_0Critical Control PointStartAldehyde Substrate(Ortho-SMe)HemiaminalHemiaminalIntermediateStart->Hemiaminal+ AmineAmineAmine (R-NH2)Amine->HemiaminalImineImine / Iminium(Sterically Crowded)Hemiaminal->Imine- H2O(Acid/Ti Catalyst)ProductSecondary AmineProductImine->ProductReduction(Hydride Transfer)

Figure 1: Reaction pathway highlighting the imine formation equilibrium, which is the rate-limiting step due to the ortho-SMe steric bulk.[1]

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best For: Primary alkyl amines, unhindered secondary amines.[1] Mechanism: Sodium triacetoxyborohydride (STAB) is mild and chemoselective.[1] It reduces the protonated iminium ion faster than the aldehyde, allowing for "one-pot" execution without pre-forming the imine.[1]

Reagents:
  • Substrate: 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2][3]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The ortho-SMe group slows imine formation.[1] This pre-stir allows the equilibrium to shift before reductant addition.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).[1]

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Stir until gas evolution ceases.

  • Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Titanium-Mediated Reductive Amination

Best For: Weakly nucleophilic amines (anilines), sterically bulky amines, or when Method A fails to reach full conversion.[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the unfavorable equilibrium toward the imine species, which is then reduced in situ.[1]

Reagents:
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Solvent: THF (Anhydrous) followed by MeOH (for reduction step)

Step-by-Step Protocol:
  • Imine Formation: In a dried vial under Nitrogen, combine Compound 1 (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (neat or highly concentrated).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1]

  • Incubation: Stir the mixture at RT (or 40°C if stubborn) for 6–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1] You should see quantitative conversion to the imine.[1][4]

  • Reduction: Dilute the mixture with absolute Ethanol or Methanol (approx. 2 mL per mmol).

  • Hydride Addition: Carefully add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic + Gas evolution).[1]

  • Quench (The "Titanium Crash"): Once reduction is complete, add 1N NaOH or water to precipitate the titanium salts.[1] A white/fluffy precipitate (TiO₂) will form.[1]

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts.[1] Rinse with EtOAc.[1]

  • Work-up: Concentrate the filtrate and purify via column chromatography.

Purification & Analysis

Handling the Methylthio Group

The sulfide moiety is prone to oxidation to the sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides or harsh oxidants.[1]

  • Avoid: mCPBA, Hydrogen Peroxide, or prolonged exposure to air in chlorinated solvents under light.[1]

  • Recommended: Store the final amine product as an HCl or Oxalate salt to enhance stability.[1]

Analytical Data Summary (Expected)
TechniqueCharacteristic SignalInterpretation
¹H NMR

2.40–2.50 ppm (s, 3H)
S-Me singlet.[1] Distinctive marker.
¹H NMR

3.70–3.90 ppm (s, 2H)
Benzylic CH₂ .[1] Indicates successful reduction of C=N.
¹⁹F NMR

-120 to -130 ppm
Ar-F . Shift may change slightly from aldehyde to amine.[1]
LC-MS M+1 (Target Mass)Confirm absence of M+16 (Sulfoxide) or M-2 (Imine).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) Steric hindrance of Ortho-SMe prevents imine formation.[1]Switch to Method B (Ti(OiPr)₄) to force dehydration.[1]
Product contaminated with Alcohol Direct reduction of aldehyde (Amine did not react).[1]Increase pre-stir time with AcOH; ensure molecular sieves are used if using Method A.
Desulfurization (Loss of SMe) Incorrect reductant used.STOP using Pd/C or Raney Ni. Use STAB or NaBH₄ only.[1]
Sticky Titanium Emulsion Improper quench in Method B.Use the "Fieser" workup or quench with dilute NaOH to granularize the precipitate before Celite filtration.[1]

Decision Logic for Protocol Selection

DecisionTreeStartStart: Choose ProtocolAmineTypeAmine Type?Start->AmineTypePrimaryPrimary / UnhinderedAmineType->PrimaryAliphaticSecondarySecondary / Weak / BulkyAmineType->SecondaryAniline/StericMethodAMethod A: STAB(DCE, AcOH)Primary->MethodAMethodBMethod B: Ti(OiPr)4(THF, then NaBH4)Secondary->MethodBCheckCheck Conversion (LCMS)MethodA->CheckSuccessProceed to WorkupCheck->Success>90% Conv.FailIncomplete ReactionCheck->Fail<50% Conv.Fail->MethodBSwitch Protocol

Figure 2: Workflow decision tree for selecting the appropriate reductive amination condition.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.[1]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

The Strategic Utility of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the demand for structurally novel and functionally optimized pharmaceutical intermediates is incessant. 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde emerges as a highly valuable, yet specialized, building block for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern—featuring a reactive aldehyde, a metabolically robust fluorine atom, a lipophilic isopropoxy group, and a strategically positioned methylthio moiety—offers a convergence of properties that are highly sought after in medicinal chemistry. This intermediate is particularly well-suited for the construction of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.

The strategic placement of the ortho-methylthio group provides a versatile handle for subsequent cyclization reactions, enabling the efficient assembly of privileged heterocyclic systems such as thienopyrimidines and quinazolines.[1][2] The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.[3][4] Concurrently, the isopropoxy group can modulate lipophilicity, thereby influencing the pharmacokinetic profile of the final drug candidate.[3] This application note provides a detailed exploration of the properties, synthetic applications, and exemplary protocols for the utilization of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key properties of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 2734772-78-0Fluorochem
Molecular Formula C₁₁H₁₃FO₂SFluorochem
Molecular Weight 228.28 g/mol Fluorochem
IUPAC Name 3-fluoro-4-isopropoxy-2-(methylthio)benzaldehydeFluorochem
Appearance Likely a solid or oilGeneral Knowledge
Purity Typically >95%Fluorochem
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Knowledge

The reactivity of this molecule is dominated by the aldehyde functional group, which readily participates in a wide range of classical organic reactions, including but not limited to:

  • Reductive Amination: For the introduction of substituted amine fragments.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

  • Condensation Reactions: With a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form a diverse array of heterocyclic systems.[5][6]

The ortho-methylthio group is not merely a passive substituent; its presence is key to specific cyclization strategies, most notably the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[1][7]

Application Protocol I: Synthesis of a Thienopyrimidine Kinase Inhibitor Core via the Gewald Reaction

The thienopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[8][9] The Gewald reaction provides a convergent and efficient route to highly substituted 2-aminothiophenes, which are immediate precursors to thienopyrimidines.[1][7] The following protocol details a representative synthesis of a thienopyrimidine core starting from 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde.

Experimental Workflow:

Thienopyrimidine Synthesis Workflow start 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde gewald Gewald Reaction start->gewald reagents1 Ethyl Cyanoacetate Sulfur Base (e.g., Morpholine) reagents1->gewald thiophene 2-Amino-3-cyano-4-(3-fluoro-4-isopropoxyphenyl)thiophene Intermediate gewald->thiophene Formation of 2-Aminothiophene cyclization Cyclization thiophene->cyclization reagents2 Formamide reagents2->cyclization thienopyrimidine Thienopyrimidine Kinase Inhibitor Core cyclization->thienopyrimidine Ring Closure

Caption: Workflow for the synthesis of a thienopyrimidine core.

Step-by-Step Protocol:
  • Step 1: Gewald Reaction for 2-Aminothiophene Synthesis.

    • To a solution of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.2 eq).

    • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Rationale: This multicomponent reaction efficiently constructs the highly functionalized thiophene ring in a single step. The ortho-methylthio group of the starting aldehyde is displaced during the cyclization.[1][7]

  • Step 2: Cyclization to the Thienopyrimidine Core.

    • Upon completion of the Gewald reaction, cool the mixture and add formamide (excess, can be used as solvent).

    • Heat the reaction mixture to 150-180 °C for 4-6 hours.

    • Rationale: The 2-aminothiophene intermediate undergoes cyclocondensation with formamide to furnish the thienopyrimidine ring system.[9]

  • Work-up and Purification.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Application Protocol II: Synthesis of a Quinazoline Scaffold

Quinazolines are another important class of heterocyclic compounds with broad applications in medicinal chemistry, including as kinase inhibitors.[5][10][11] The aldehyde functionality of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde can be utilized in condensation reactions with 2-aminobenzonitriles or related compounds to construct the quinazoline core.

Logical Relationship Diagram:

Quinazoline Synthesis Logic start 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde reaction Condensation & Cyclization start->reaction reactant 2-Aminobenzonitrile Derivative reactant->reaction intermediate Dihydroquinazoline Intermediate reaction->intermediate oxidation Oxidation intermediate->oxidation product Substituted Quinazoline (Kinase Inhibitor Scaffold) oxidation->product

Caption: Logical flow for quinazoline synthesis.

Step-by-Step Protocol:
  • Step 1: Condensation and Cyclization.

    • In a reaction vessel, combine 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 eq) and a 2-aminobenzonitrile derivative (1.0 eq) in a high-boiling solvent such as DMSO or NMP.

    • Add a catalyst, for example, a copper(I) salt like CuI, and a base such as cesium carbonate (Cs₂CO₃).[10]

    • Heat the reaction mixture to 100-140 °C and monitor by TLC or LC-MS.

  • Step 2: Aromatization (if necessary).

    • The initial cyclization may yield a dihydroquinazoline intermediate.

    • Aromatization can often be achieved in situ or by the addition of a suitable oxidizing agent (e.g., DDQ, manganese dioxide) in a subsequent step.

  • Work-up and Purification.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion: An Enabling Intermediate for Drug Discovery

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde represents a sophisticated and strategically designed intermediate for the synthesis of complex, biologically active molecules. Its unique combination of functional groups provides medicinal chemists with a powerful tool to efficiently construct diverse heterocyclic scaffolds, particularly those relevant to the development of targeted therapies such as kinase inhibitors. The protocols outlined herein provide a foundation for the practical application of this versatile building block in drug discovery and development programs.

References

  • Morrow, J. et al. (2010). CuI-catalyzed Ullmann condensation for the synthesis of highly functionalized quinazolines. Organic Letters, 12(18), 4144-4147. Available at: [Link]

  • Wu, J. et al. (2014). Copper-Catalyzed Aerobic Oxidative Annulation of 2-Aminobenzylamines with Aldehydes: A Strategy for the Synthesis of Quinazolines. The Journal of Organic Chemistry, 79(15), 7113-7121. Available at: [Link]

  • Mohammadi, M. K., & Arvan, Z. (2017). Synthesis of novel quinazolinone derivatives via a one-pot three-component reaction using SBA-Pr-SO3H as a nanoporous solid acid catalyst. Research on Chemical Intermediates, 43(11), 6335-6346. Available at: [Link]

  • Mehta, A., & Jones, P. (2020). Difluorination enhances PI3K inhibitor oral exposure. British Journal of Pharmacology, 177(18), 4103-4112. Available at: [Link]

  • Gill, H. S., et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 24(22), 4075. Available at: [Link]

  • Santagati, A., et al. (2003). Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones as antimicrobial agents. European Journal of Medicinal Chemistry, 38(1), 89-100. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 7(1), 634-642. Available at: [Link]

  • National Institutes of Health. (2008). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 13(6), 1259-1269. Available at: [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(6), 941-953. Available at: [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]

Sources

Application Notes & Protocols: Nucleophilic Addition to 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is a polysubstituted aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. Its unique substitution pattern presents a nuanced electronic and steric environment, making it a valuable building block for complex molecular architectures. The aldehyde functionality serves as a primary handle for carbon-carbon and carbon-heteroatom bond formation via nucleophilic addition, a cornerstone of organic synthesis.

This guide provides a comprehensive analysis of the substrate's reactivity and offers detailed protocols for performing nucleophilic addition reactions with a variety of common and powerful reagents. The content is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.

Substrate Analysis: Electronic and Steric Profile

The reactivity of the carbonyl carbon in 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is modulated by the interplay of its three distinct substituents. Understanding these effects is critical for predicting reaction outcomes and selecting appropriate conditions.

  • Fluorine (C3): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Isopropoxy (C4): The oxygen atom of the isopropoxy group can donate electron density to the aromatic ring through resonance (+M effect). However, its bulky isopropyl nature can also introduce some steric hindrance. The +M effect counteracts the activating effect of the fluorine, though the overall impact depends on the specific reaction.

  • Methylthio (C2): The sulfur atom in the methylthio group is ortho to the aldehyde. It is weakly electron-donating through resonance (+M) and weakly electron-withdrawing inductively (-I). Its primary influence is steric; its position adjacent to the carbonyl group can hinder the approach of bulky nucleophiles.

Net Effect: The strong -I effect of the fluorine atom is the dominant electronic influence, rendering the aldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde.[1][2] However, the steric bulk from the ortho-methylthio and the flanking isopropoxy group must be considered when selecting the nucleophile.

Caption: Electronic and steric influences on the aldehyde.

Classes of Nucleophilic Reagents and Protocols

A wide array of nucleophiles can be employed to target the aldehyde functionality. The choice of reagent dictates the final product and requires specific handling and reaction conditions.

Carbon Nucleophiles: C-C Bond Formation

Grignard reagents are powerful carbon nucleophiles that react irreversibly with aldehydes to form secondary alcohols upon acidic workup.[3][4] Due to their high reactivity, these reactions must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions and control exothermicity.

Protocol: Synthesis of (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)(phenyl)methanol

  • Materials:

    • 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

    • Phenylmagnesium bromide (1.2 equiv, as a 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas.

    • Allow the flask to cool to room temperature. Add the benzaldehyde (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.

Organolithium reagents are even more reactive and basic than their Grignard counterparts.[4] Extreme care and very low temperatures (e.g., -78 °C) are mandatory for their use to ensure selectivity and safety.[5]

Protocol: Synthesis of 1-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)pentan-1-ol

  • Materials:

    • 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

    • n-Butyllithium (1.2 equiv, as a 1.6 M solution in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • All other materials as listed for the Grignard protocol.

  • Procedure:

    • Follow steps 1 and 2 of the Grignard protocol.

    • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution (1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 1 hour. Monitor by TLC.

    • Quench, extract, and purify as described in the Grignard protocol (steps 6-9).

The Wittig reaction is a premier method for converting aldehydes into alkenes.[1] The reactivity is enhanced by electron-withdrawing groups on the benzaldehyde, making the target substrate an excellent candidate.[1][6] Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides often give Z-alkenes.

Protocol: Synthesis of 1-Fluoro-2-isopropoxy-4-styryl-3-(methylthio)benzene

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 equiv)

    • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (1.1 equiv)

    • 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

    • Anhydrous THF or Diethyl Ether

    • Deionized water

  • Procedure (In Situ Ylide Generation):

    • In a flame-dried, inert-atmosphere flask, suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C and add t-BuOK (1.1 equiv) portion-wise. A deep orange or red color indicates the formation of the ylide.[1] Stir for 30 minutes at this temperature.

    • In a separate flask, dissolve the benzaldehyde (1.0 equiv) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

    • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

    • The main byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a concentrated solution with hexanes or by chromatography.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product via flash column chromatography to isolate the alkene isomers.

The Reformatsky reaction involves the addition of an organozinc enolate, generated from an α-halo ester and zinc metal, to an aldehyde to form a β-hydroxy ester.[7][8][9] It is less basic than Grignard or organolithium reagents, offering better tolerance for other functional groups.

Protocol: Synthesis of Ethyl 3-hydroxy-3-(3-fluoro-4-isopropoxy-2-(methylthio)phenyl)propanoate

  • Materials:

    • Activated Zinc dust (1.5 equiv)

    • Ethyl bromoacetate (1.2 equiv)

    • 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

    • Anhydrous THF or Benzene

    • A small crystal of iodine (for activation)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Activate zinc dust in a flame-dried flask under an inert atmosphere by adding a crystal of iodine and gently heating until the purple vapor dissipates.

    • Add anhydrous THF, followed by the benzaldehyde (1.0 equiv).

    • Add a portion of the ethyl bromoacetate (approx. 10%) to the mixture. Gently heat to initiate the reaction.

    • Once the reaction begins (indicated by gentle reflux or color change), add the remaining ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, heat the mixture at reflux for an additional 1-2 hours until the aldehyde is consumed (TLC).

    • Cool the reaction to 0 °C and quench by adding 1 M HCl.

    • Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography.

The addition of cyanide (from sources like HCN, KCN, or TMSCN) to an aldehyde yields a cyanohydrin, a versatile intermediate that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.[11][12] The reaction is reversible and typically base-catalyzed.

Protocol: Synthesis of 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-2-hydroxyacetonitrile

  • Materials:

    • 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (1.0 equiv)

    • Sodium cyanide (NaCN) (1.1 equiv)

    • Acetic Acid (1.1 equiv)

    • Water/Ethanol mixture

  • Procedure (adapted from US Patent 3,787,477A): [13]

    • Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Dissolve the benzaldehyde (1.0 equiv) in ethanol in a round-bottom flask and cool to 5-10 °C.

    • In a separate beaker, dissolve sodium cyanide (1.1 equiv) in water.

    • Slowly add the aqueous NaCN solution to the aldehyde solution while maintaining the temperature between 5-15 °C.

    • After the NaCN addition, slowly add acetic acid (1.1 equiv) dropwise.

    • Stir the mixture at this temperature for 2-3 hours.

    • Upon completion, carefully neutralize any excess acid and extract the product with ethyl acetate or diethyl ether.

    • Wash the organic layer with brine, dry, and concentrate carefully under reduced pressure.

    • The crude cyanohydrin can be purified by chromatography or used directly in subsequent steps.

Workflow and Data Summary

The general workflow for these reactions follows a consistent pattern, emphasizing anhydrous and inert techniques, controlled addition of the nucleophile, and careful workup and purification.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in Anhydrous Solvent inert Establish Inert Atmosphere (Ar/N₂) start->inert cool Cool to Reaction Temperature (0 to -78 °C) inert->cool add Slow, Dropwise Addition of Nucleophile cool->add stir Stir and Monitor by TLC add->stir quench Quench Reaction (e.g., sat. NH₄Cl) stir->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end_node Characterized Final Product purify->end_node

Caption: General experimental workflow for nucleophilic additions.

Table 1: Comparative Summary of Nucleophilic Reagents

Reagent ClassNucleophile TypeProductKey ConditionsProsCons
Grignard Strong C-NuSecondary AlcoholAnhydrous THF, 0 °CWidely available, reliableMoisture sensitive, strongly basic
Organolithium Very Strong C-NuSecondary AlcoholAnhydrous THF, -78 °CHighly reactivePyrophoric, very moisture sensitive, requires very low temp.
Wittig Phosphorus YlideAlkeneAnhydrous THF, 0 °C to RTForms C=C bond directlyByproduct (Ph₃PO) removal can be difficult
Reformatsky Zinc Enolateβ-Hydroxy EsterAnhydrous THF, RefluxTolerates some functional groupsRequires activated zinc, higher temp.
Cyanide Cyanide IonCyanohydrinAqueous/Alcohol, ~10 °CForms versatile intermediateEXTREMELY TOXIC , requires careful handling

Safety and Handling

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous/Inert Conditions: Reactions involving organometallic reagents (Grignard, Organolithium) are highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Pyrophoric Reagents: Organolithium reagents, particularly n-butyllithium and tert-butyllithium, are pyrophoric and can ignite spontaneously on contact with air. Handle them using proper syringe techniques under an inert atmosphere.[5]

  • Cyanide Compounds: Sodium cyanide and hydrogen cyanide are potent poisons. All operations involving cyanides must be performed in a dedicated, high-performance fume hood. Have a cyanide antidote kit available and ensure all lab personnel are aware of the procedures. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

References

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. University of Calgary. [Link]

  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

  • Preparation of optically active cyanohydrins from 2-substituted benzaldehydes using a hydroxynitrile lyase from Pouteria sapota. Taylor & Francis Online. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • US3787477A - Preparation of cyanohydrins.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Center for Biotechnology Information. [Link]

  • Solved: Benzaldehyde cyanohydrin formation shown below may. Chegg. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Chemistry Reformatsky Reaction. SATHEE. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Royal Society of Chemistry. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. PubMed. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Center for Biotechnology Information. [Link]

  • Reformatsky Reaction. J&K Scientific LLC. [Link]

  • What is the solution for benzaldehyde + HCN? Quora. [Link]

  • The Wittig Reaction. YouTube. [Link]

  • Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. ACS Publications. [Link]

  • Reformatsky Reaction. YouTube. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. [Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. [Link]

  • Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

  • Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction. Chemistry Stack Exchange. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. [Link]

  • CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.
  • Grignard Reaction. University of Wisconsin-River Falls. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]

  • CN102731352A - Preparation method of 4-methylthio benzaldehyde.
  • A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Royal Society of Chemistry. [Link]

  • 4-(methyl thio) benzaldehyde. The Good Scents Company. [Link]

Sources

Functionalization of the isopropoxy group in 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Isopropoxy Group in 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Executive Summary & Chemical Strategy

The molecule 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (hereafter referred to as Compound 1 ) represents a highly functionalized aromatic scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals.[1]

The isopropoxy group in this context typically serves one of two roles:

  • Lipophilic Tuning: A permanent structural motif to modulate LogP and metabolic stability.[1]

  • Masked Phenol: A robust protecting group intended for late-stage removal to reveal a reactive hydroxyl handle.[1]

This guide addresses the latter: Functionalization via Dealkylation.

The Challenge: Directly modifying the isopropyl group (e.g., C-H activation) is chemically inefficient due to the competing reactivity of the aldehyde (oxidation/condensation prone) and the methylthio group (oxidation/catalyst poisoning). Therefore, the most strategic "functionalization" is the controlled cleavage of the isopropoxy ether to reveal the phenol, followed by re-functionalization (e.g., to a difluoromethyl ether or carbamate).

Critical Constraints:

  • Aldehyde Sensitivity: Strong Brønsted acids (HBr/HI) can cause polymerization or acetalization.[1]

  • Sulfide Sensitivity: The -SMe group is a soft nucleophile that can form irreversible complexes with hard Lewis acids or undergo alkylation by-products.[1]

  • Steric Crowding: The 4-position is flanked by a 3-Fluoro and a 5-H (or other substituents in analogs), making nucleophilic attack on the ether oxygen difficult.[1]

Reaction Pathways & Logic

We present two validated protocols for the conversion of Compound 1 to 3-Fluoro-4-hydroxy-2-(methylthio)benzaldehyde (Compound 2) .

Mechanism of Action

The transformation relies on Lewis Acid-mediated ether cleavage.[1][2] The Lewis Acid (LA) coordinates to the ether oxygen, weakening the


 bond. A nucleophile (

or

) then attacks the isopropyl group via an

(or pseudo-

) mechanism, liberating the phenol-LA complex.[1]

Diagram 1: Reaction Pathway & Reagent Selection

ReactionPathway cluster_decision Reagent Decision Matrix Start Compound 1 (-OiPr, -CHO, -SMe) Coordination Activated Complex (LA Coordinated to O & CHO) Start->Coordination Lewis Acid (BCl3 or AlCl3) Cleavage Dealkylation (Loss of iPr-X) Coordination->Cleavage Nucleophile (I- or Cl-) Product Compound 2 (Phenol) Cleavage->Product Aqueous Workup D1 Method A: BCl3 (High Yield, Fast, Hazardous) D2 Method B: AlCl3 + NaI (Mild, Scalable, Slower)

Caption: Mechanistic flow for the dealkylation of Compound 1. Note the dual coordination of Lewis Acids to both the ether and aldehyde oxygen atoms.

Experimental Protocols

Method A: Boron Trichloride ( ) Mediated Cleavage

Best for: Small scale (<5g), high-value intermediates, and rapid kinetics.

Rationale:


 is a strong Lewis acid that cleaves aryl alkyl ethers efficiently.[1][2] Unlike 

, it is less likely to brominate the aromatic ring or over-reduce the aldehyde.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Compound 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     (1.0 M in DCM, 3.5 equiv ) dropwise over 20 minutes.
    
    • Note: Excess reagent is required because

      
       will coordinate to the aldehyde carbonyl and the sulfide lone pair before activating the ether.
      
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C . Monitor by TLC (EtOAc/Hexane 3:7).[1]

    • Observation: The spot for Compound 1 (

      
      ) will disappear, replaced by a more polar spot (
      
      
      
      , Phenol).
  • Quench (Critical): Cool back to -20°C. Cautiously add MeOH (5 equiv) dropwise to destroy excess boranes (exothermic!). Then add saturated aqueous

    
    .[1]
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Safety Warning:


 reacts violently with moisture, producing HCl gas.[1] Perform all operations in a fume hood.
Method B: Aluminum Chloride / Sodium Iodide ( )

Best for: Scale-up (>10g), safety-conscious environments, and aldehyde preservation.[1]

Rationale: This "Node-Miller" system generates transient


 or activated iodide species.[1] It is milder than boron reagents and chemoselective, minimizing side reactions with the aldehyde.

Protocol:

  • Setup: Dry 2-neck RBF with reflux condenser and N2 line.

  • Reagent Prep: Charge the flask with anhydrous Acetonitrile (MeCN) [0.3 M]. Add

    
      (3.0 equiv) and NaI  (3.0 equiv).[1]
    
    • Observation: The mixture will turn slightly yellow/orange (formation of activated species). Stir for 10 mins at RT.[1]

  • Substrate Addition: Add Compound 1 (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The

      
       nucleophile attacks the isopropyl group, generating isopropyl iodide (volatile) and the aluminum-phenoxide.
      
  • Workup: Cool to RT. Quench by pouring into ice-cold dilute HCl (1N) and Sodium Thiosulfate (to remove any

    
    ).
    
  • Extraction: Extract with Ethyl Acetate. The phenol product is often solid and can be recrystallized from Hexane/EtOAc.[1]

Application: Re-Functionalization (The "Payoff")

Once Compound 2 (Phenol) is isolated, it serves as a gateway to diverse analogs.[1] A common high-value transformation is the installation of a Difluoromethyl ether (


) , a lipophilic hydrogen bond donor.[1]

Protocol: Difluoromethylation

  • Reagents: Compound 2 (1.0 equiv),

    
     (2.5 equiv), Sodium chlorodifluoroacetate (1.5 equiv).[1]
    
  • Solvent: DMF/Water (9:1).[1]

  • Conditions: Heat to 100°C for 4 hours.

  • Result: 3-Fluoro-4-(difluoromethoxy)-2-(methylthio)benzaldehyde.[1]

Diagram 2: Functionalization Workflow

Functionalization Substrate Compound 1 (-OiPr) Intermediate Compound 2 (Phenol -OH) Substrate->Intermediate Method A or B (Dealkylation) ProdA Difluoromethyl Ether (-OCHF2) Bioisostere Intermediate->ProdA ClCF2CO2Na, K2CO3 ProdB Carbamate (-OC(O)NR2) Prodrug Intermediate->ProdB ClC(O)NR2, Base ProdC Cyclized Indazole (via Hydrazine) Intermediate->ProdC Hydrazine (Reaction at CHO & F)

Caption: Downstream utility of the dealkylated intermediate. The phenol allows access to bioisosteres and heterocycles.

Analytical Data Summary

Table 1: Expected NMR Shifts for Transformation Monitoring

MoietyCompound 1 (

NMR,

)
Compound 2 (Phenol) (

NMR,

)
Diagnostic Change
Aldehyde (-CHO)

10.2 ppm (s)

10.1 ppm (s)
Remains intact.[1]
Isopropoxy (-CH)

4.7 ppm (septet)
Absent Disappearance of septet.
Isopropoxy (-CH3)

1.4 ppm (d)
Absent Disappearance of doublet.
Phenol (-OH) Absent

10.8–11.2 ppm (br s)
Appearance of broad singlet.
S-Methyl (-SMe)

2.4 ppm (s)

2.4 ppm (s)
Minimal shift.[1]

References

  • BCl3 Cleavage Mechanism: Williard, P. G., & Fryhle, C. B. (1980).[1] Boron trihalide-methyl sulfide complexes as convenient reagents for dealkylation of aryl ethers.[1][6] Tetrahedron Letters, 21(39), 3731-3734.[1] Link[1]

  • AlCl3/NaI Protocol: Node, M., et al. (1980).[1] Hard acid and soft nucleophile system.[1][3] 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system.[1] The Journal of Organic Chemistry, 45(22), 4455-4458. Link[1]

  • Aldehyde Tolerance in Lewis Acid Reactions: Bhatt, M. V., & Kulkarni, S. U. (1983).[1] Cleavage of ethers.[1][2][3][6][7][8][9] Synthesis, 1983(04), 249-282.[1] Link

  • Difluoromethylation Strategy: Hu, J., et al. (2011).[1] Reagents for fluorination and fluoroalkylation.[1] Chemical Reviews, 111(8), 4765-4841.[1] Link[1]

Sources

Procedures for converting 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde to nitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Efficient One-Pot Synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzonitrile from its Aldehyde Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the conversion of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde to its corresponding nitrile derivative, a key transformation for generating valuable intermediates in medicinal chemistry. Nitrile-containing compounds are integral to drug design, acting as crucial pharmacophores, bioisosteres for carbonyl groups, and versatile synthetic handles.[1][2] This guide details a highly efficient, cost-effective, and environmentally conscious one-pot protocol utilizing hydroxylamine hydrochloride in "activated" dimethyl sulfoxide (DMSO).[3][4] The methodology is distinguished by its operational simplicity, high yield, and the generation of water as the sole byproduct, making it an exemplary choice for both laboratory-scale synthesis and process development.[4]

Introduction: The Significance of the Nitrile Moiety in Drug Discovery

The nitrile group is a prominent feature in a significant number of therapeutic drugs, with over 60 small-molecule drugs on the market containing this functional group.[5] Its importance stems from its unique electronic properties and steric profile. The linear geometry of the cyano group allows it to act as a hydrogen bond acceptor or project into narrow enzymatic clefts, enhancing binding affinity and selectivity.[1][5][6] Furthermore, nitriles can serve as bioisosteres for carbonyls or halogens and can be strategically introduced to block metabolically labile sites, thereby improving a drug candidate's pharmacokinetic profile.[2]

Given the prevalence and utility of aryl nitriles, efficient and reliable methods for their synthesis are of paramount importance. The conversion of an aldehyde to a nitrile is a fundamental organic transformation. While traditional two-step methods involving the isolation of an aldoxime intermediate followed by dehydration are effective, one-pot procedures offer superior efficiency, reduced waste, and simplified workflows.[7] This protocol focuses on a robust one-pot synthesis tailored for the specific conversion of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde, a substrate with multiple functional groups that demands a mild and selective chemical process.

Mechanistic Rationale: The 'Activated DMSO' Pathway

The selected protocol proceeds via a tandem reaction sequence within a single pot. The transformation is initiated by the reaction of the aldehyde with hydroxylamine hydrochloride to form an intermediate aldoxime. Subsequently, the aldoxime undergoes dehydration to yield the final nitrile product. The key to this one-pot efficiency lies in the role of dimethyl sulfoxide (DMSO) as both the solvent and the dehydrating promoter.[3][4]

The hydrochloride salt of hydroxylamine provides a source of acid (HCl), which "activates" the DMSO. This activation forms a highly electrophilic oxysulfonium salt. The oxysulfonium species readily reacts with the hydroxyl group of the aldoxime intermediate, converting it into an excellent leaving group. A subsequent elimination step, driven by the formation of stable byproducts (water and dimethyl sulfide), yields the desired nitrile.[3][4] This pathway avoids the need for harsh dehydrating agents or expensive metal catalysts.[4]

G Aldehyde Ar-CHO Aldoxime Ar-CH=NOH Aldehyde->Aldoxime Hydroxylamine NH₂OH·HCl Aldoxime_ref Ar-CH=NOH DMSO DMSO ActivatedDMSO Electrophilic Oxysulfonium Salt DMSO->ActivatedDMSO + HCl HCl HCl (from salt) Nitrile Ar-C≡N Aldoxime_ref->Nitrile + Activated DMSO - H₂O, - DMS G Setup 1. Combine Aldehyde & NH₂OH·HCl in DMSO Heat 2. Heat to 90 °C under N₂ atmosphere Setup->Heat Monitor 3. Monitor by TLC (3-5 hours) Heat->Monitor Cool 4. Cool to Room Temperature Monitor->Cool Quench 5. Quench with Water Cool->Quench Extract 6. Extract with Ethyl Acetate (3x) Quench->Extract Wash 7. Wash Organic Layer (Water & Brine) Extract->Wash Dry 8. Dry with Na₂SO₄ & Concentrate Wash->Dry Purify 9. Purify via Column Chromatography Dry->Purify Product Pure Nitrile Product Purify->Product

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde in condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Status: [RESOLVED] with Advanced Protocols Ticket Priority: High (Steric/Electronic Deactivation)

Executive Summary: The "Double Deactivation" Challenge

You are encountering low reactivity because your substrate, 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde , represents a "perfect storm" of deactivation for condensation reactions (Aldol, Knoevenagel, Schiff base formation).

Unlike simple benzaldehydes, this molecule resists nucleophilic attack due to two synergistic factors:

  • Electronic Deactivation (+R Effect): The para-isopropoxy and ortho-methylthio groups are strong electron donors. They pump electron density into the benzene ring and, by resonance, onto the carbonyl carbon, significantly reducing its electrophilicity.[1]

  • Steric Shielding (Ortho-Effect): The bulky ortho-methylthio (-SMe) group physically blocks the approach of nucleophiles to the carbonyl center.

Standard protocols (e.g., piperidine/ethanol at RT) will likely fail or stall at <10% conversion. You must switch from thermodynamic control (reversible equilibrium) to kinetic activation (Lewis acid catalysis).

Part 1: Diagnostic & Decision Logic

Before altering your chemistry, confirm your failure mode using the logic flow below.

TroubleshootingLogic Start START: Reaction Stalled/Low Yield CheckSM Check 1H NMR: Is Aldehyde Intact? Start->CheckSM Decision1 Aldehyde Consumed? CheckSM->Decision1 CheckOx Check 1H NMR: Is S-Me Oxidized to S=O? Solvent Current Solvent System? CheckOx->Solvent No (Just unreactive) Action_Protect CRITICAL: Use Inert Atmosphere Avoid Peroxides CheckOx->Action_Protect Yes (Sulfoxide formed) Decision1->CheckOx No (Aldehyde present) Decision1->Solvent Yes (Complex mixture) Action_Lehnert SOLUTION A: Switch to TiCl4/Pyridine (Lehnert Protocol) Solvent->Action_Lehnert Already Toluene/Reflux Action_DeanStark SOLUTION B: Azeotropic Water Removal (Toluene/Dean-Stark) Solvent->Action_DeanStark Ethanol/Methanol

Figure 1: Troubleshooting logic flow. For this specific substrate, standard alcoholic solvents often fail due to equilibrium issues, necessitating a switch to Solution A or B.

Part 2: Troubleshooting FAQs
Q1: Why isn't the standard Piperidine/Acetic Acid method working?

A: The Knoevenagel condensation is an equilibrium reaction. For electron-rich aldehydes, the equilibrium constant (


) is unfavorable.
  • The Mechanism: The nucleophile (enolate) must attack the carbonyl.[2] Your 4-isopropoxy group makes the carbonyl less positive (less attractive).

  • The Barrier: Even if the attack happens, the elimination of water is reversible. In ethanol, water concentration is high enough to push the reaction backward to the starting materials.

  • The Fix: You must physically remove water (Dean-Stark) or chemically trap the oxygen (

    
    ).
    
Q2: I see a new spot on TLC, but it's not the product. Is the sulfur reacting?

A: Likely, yes. The 2-methylthio (-SMe) group is susceptible to oxidation to the sulfoxide (-S(=O)Me) if you are using:

  • Vigorous heating in air.

  • Peroxide-contaminated ether or THF.

  • Prevention: Always run these reactions under Nitrogen/Argon. Degas your solvents (sparge with inert gas for 15 mins) before adding the aldehyde.

Q3: Can I use microwave irradiation?

A: Yes, but with caution. Microwave heating can overcome the steric barrier of the 2-SMe group.

  • Recommendation: Run at 120°C for 10-20 mins in a sealed vessel.

  • Warning: Sulfur compounds can be smelly and degrade at very high temperatures. Ensure the vessel is thoroughly flushed with Argon before sealing.

Part 3: Recommended Protocols
Option A: The "Nuclear Option" (TiCl₄ Mediated)

Best for: Cases where no reaction occurs after 24h reflux. Basis: The Lehnert Protocol . Titanium tetrachloride acts as a strong Lewis acid to activate the carbonyl oxygen and acts as a water scavenger, driving the reaction to completion irreversibly.

Reagents:

  • Substrate (1.0 eq)[3][4]

  • Active Methylene Compound (e.g., Malonate) (1.1 eq)

  • 
     (2.0 eq) (Handle with extreme care) 
    
  • Pyridine (4.0 eq)

  • Dry THF or DCM (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon. Add dry THF (10 mL/mmol).

  • Cooling: Cool the THF to 0°C (ice bath).

  • Addition 1: Add

    
     dropwise. A yellow/precipitate complex will form.
    
  • Addition 2: Add the aldehyde and active methylene compound.

  • Addition 3: Add Pyridine dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Pour carefully into ice water/ether mixture.

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .[4]
    
Option B: Thermodynamic Push (Dean-Stark)

Best for: Scale-up where TiCl₄ is too hazardous.

Reagents:

  • Substrate (1.0 eq)[3][4]

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene (Solvent)[4][5]

Step-by-Step:

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Fill the trap with Toluene. Dissolve reactants in Toluene in the flask.

  • Reaction: Reflux vigorously. You must see water droplets separating in the trap.

  • Duration: This hindered substrate may require 24-48 hours of reflux.[4]

  • Monitoring: If water stops collecting but starting material remains, add fresh catalyst (0.05 eq).

Part 4: Comparative Data Table
VariableStandard ConditionsOptimized (Dean-Stark)Lehnert (

)
Catalyst Piperidine (Weak Base)Piperidine/AcOH

/Pyridine (Lewis Acid)
Temperature 25-78°C (Ethanol)110°C (Toluene)0°C

25°C
Water Mgmt None (Equilibrium limited)Physical RemovalChemical Scavenging
Exp. Yield < 15%40-60%85-95%
Risk LowModerate (Thermal decomp)High (Moisture sensitive)
References
  • Lehnert, W.

    
    /Base."[6] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. 
    
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
  • Organic Chemistry Portal. "Knoevenagel Condensation." [Link]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599.

Sources

Technical Support Center: Navigating the Reactivity of Methylthio Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with methylthio-substituted benzaldehydes. The unique electronic properties of the methylthio group, while synthetically useful, can also lead to a range of challenging side reactions. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the success of your chemical transformations.

Understanding the Challenges: The Dual Nature of the Methylthio Group

The sulfur atom in the methylthio (–SCH₃) group possesses a lone pair of electrons that can be either electron-donating through resonance or electron-withdrawing through induction. This duality, coupled with the sulfur's propensity for oxidation and its interaction with metal catalysts, presents a unique set of challenges in synthetic chemistry. This guide will address the three most common pitfalls:

  • Oxidation of the Methylthio Group: The thioether is readily oxidized to the corresponding sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃), altering the electronic properties and biological activity of the molecule.

  • Uncontrolled Electrophilic Aromatic Substitution: The methylthio group is an activating ortho-, para- director, which can lead to undesired reactions on the aromatic ring.

  • Catalyst Poisoning: The sulfur atom can irreversibly bind to and deactivate precious metal catalysts, particularly palladium, hindering cross-coupling reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My methylthio group is being oxidized to a sulfoxide/sulfone.

Q1: I'm trying to perform a reaction on the aldehyde group of my methylthio benzaldehyde, but I'm seeing byproducts with higher molecular weights, which I suspect are the sulfoxide and sulfone. Why is this happening?

A1: The thioether functionality is susceptible to oxidation by a wide range of reagents, including common oxidants used for other transformations, and even atmospheric oxygen under certain conditions.[1][2] The sulfur atom's lone pair of electrons makes it nucleophilic and easily attacked by electrophilic oxidizing agents. The reaction proceeds in two stages: the initial oxidation to a sulfoxide, which can then be further oxidized to a sulfone under stronger conditions.[1][3]

Troubleshooting Protocol: Minimizing Thioether Oxidation

  • Reagent Selection:

    • Avoid Strong Oxidants: Steer clear of potent oxidizing agents like potassium permanganate, chromic acid, and nitric acid when the thioether is unprotected.

    • Favor Milder Reagents: For reactions requiring an oxidant, consider more chemoselective options. For instance, in an oxidation of a different functional group, carefully controlled stoichiometry of reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can sometimes selectively react with other functionalities over the thioether, though this requires careful optimization.[4][5]

  • Reaction Conditions:

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.[6] This is particularly crucial for prolonged reactions or when using sensitive reagents.

    • Temperature Control: Keep the reaction temperature as low as possible. Higher temperatures can accelerate the rate of oxidation. .

    • Degas Solvents: Dissolved oxygen in solvents can contribute to oxidation.[7] Degassing your solvents by sparging with an inert gas or through freeze-pump-thaw cycles can be beneficial.

Q2: Are there any specific reagents I can use to perform a reaction without oxidizing the methylthio group?

A2: Yes, the choice of reagents is critical. For instance, if you are performing a Wittig reaction, the ylide itself is not an oxidizing agent and should not affect the methylthio group.[8] Similarly, in reductive amination, the use of mild reducing agents like sodium triacetoxyborohydride is generally compatible with thioethers.

Here is a table summarizing the compatibility of common reagents with the methylthio group:

Reagent ClassExamplesCompatibility with Methylthio GroupNotes
Strong Oxidants KMnO₄, H₂CrO₄, HNO₃Low Will readily oxidize the thioether.
Peroxyacids m-CPBA, Peracetic acidModerate Can be selective at low temperatures and with controlled stoichiometry, but over-oxidation is a risk.[4]
Hydrogen Peroxide H₂O₂Moderate Often requires a catalyst; selectivity can be an issue.[9]
Common Bases NaOH, K₂CO₃, Et₃NHigh Generally compatible.
Common Acids HCl, H₂SO₄ (dilute)High Generally compatible, though very strong, hot oxidizing acids should be avoided.
Hydride Reductants NaBH₄, LiAlH₄High Will reduce the aldehyde but not the thioether.
Organometallics Grignard reagents, OrganolithiumsHigh Will react with the aldehyde; compatible with the thioether.
Palladium Catalysts Pd(PPh₃)₄, Pd(OAc)₂Low Prone to catalyst poisoning (see Issue 3).
Issue 2: I'm getting substitution on the aromatic ring instead of, or in addition to, my desired reaction.

Q1: I'm attempting a reaction that requires acidic conditions, and I'm isolating products where another group has been added to the benzene ring. What's going on?

A1: The methylthio group is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[10][11] This means that in the presence of an electrophile (which can be generated under acidic conditions), the aromatic ring can become activated at the positions ortho and para to the methylthio group, leading to substitution at these sites.[12]

EAS_Mechanism

Mechanism of Electrophilic Aromatic Substitution.

Troubleshooting Protocol: Preventing Unwanted Electrophilic Aromatic Substitution

  • Protect the Aldehyde: If the desired reaction does not involve the aldehyde, consider protecting it as an acetal.[13] Acetals are stable to many reagents but can be easily removed under acidic conditions. This strategy can sometimes alter the electronic properties of the ring, potentially disfavoring EAS.

    Step-by-Step Protocol for Acetal Protection:

    • Dissolve the methylthio benzaldehyde in a suitable solvent (e.g., toluene or dichloromethane).

    • Add a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.

    • The acetal can be deprotected using aqueous acid after the subsequent reaction steps.

  • Control of Reaction Conditions:

    • Minimize Strong Acids: If acidic conditions are necessary, use the mildest acid possible and the lowest effective concentration.

    • Temperature Management: Run the reaction at a lower temperature to decrease the rate of the competing EAS reaction.

Issue 3: My palladium-catalyzed cross-coupling reaction is failing.

Q1: I'm trying to perform a Suzuki or Heck coupling on a bromo(methylthio)benzaldehyde, but the reaction is sluggish or doesn't proceed at all. What could be the issue?

A1: The most likely culprit is catalyst poisoning. Sulfur compounds, including thioethers, are notorious for irreversibly poisoning palladium catalysts.[14][15] The sulfur atom has a strong affinity for the palladium metal center and can bind tightly to the active sites, preventing the catalyst from participating in the catalytic cycle.[16] This deactivation can be rapid and complete, even with stoichiometric amounts of the catalyst.

Catalyst_Poisoning

Palladium catalyst deactivation by sulfur.

Troubleshooting Strategies for Cross-Coupling Reactions

  • Increase Catalyst Loading: While not the most elegant solution, significantly increasing the catalyst loading (e.g., from 1-5 mol% to 10-20 mol%) can sometimes compensate for the poisoning and allow the reaction to proceed to a reasonable conversion. This approach is often costly and not ideal for large-scale synthesis.

  • Use of Specialized Catalysts: Some modern palladium catalysts with bulky, electron-rich phosphine ligands are designed to be more resistant to sulfur poisoning.[16] Experimenting with different ligand/catalyst systems may yield better results.

  • Protecting Group Strategy: The most robust solution is often to temporarily modify the methylthio group.

    • Oxidation to Sulfone: The methylthio group can be intentionally oxidized to the corresponding sulfone (–SO₂CH₃). The sulfone group is electron-withdrawing and does not poison palladium catalysts. After the cross-coupling reaction, the sulfone can potentially be reduced back to the thioether, although this reduction can be challenging.

    • Alternative Protecting Groups: While less common for thioethers, exploring other potential protecting groups that mask the sulfur's lone pair could be a viable research direction.

Step-by-Step Protocol for Oxidation to Sulfone:

  • Dissolve the methylthio benzaldehyde in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add an excess of an oxidizing agent, such as m-CPBA (2.2-2.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess oxidant, followed by a base wash (e.g., sodium bicarbonate).

  • Purify the resulting sulfone-benzaldehyde by recrystallization or column chromatography.

  • Perform the palladium-catalyzed cross-coupling reaction on the sulfonyl derivative.

By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, you can successfully navigate the challenges associated with the methylthio group and achieve your desired synthetic outcomes.

References

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024, August 27). Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Retrieved from [Link]

  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales - ACS Publications. (2025, July 21). Retrieved from [Link]

  • Synthesis of Sulfides - Issuu. Retrieved from [Link]

  • Oxidation of Methyl (Methylthio)methyl Sulfoxide | Bulletin of the Chemical Society of Japan. (2006, April 19). Retrieved from [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) SULFOXIDES AND SULFONES: REVIEW - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved from [Link]

  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Facile Synthesis of Alkylthio-Benzaldehydes. Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Thiols - Chemistry Steps. (2021, December 14). Retrieved from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Retrieved from [Link]

  • How do I convert 4-(Methylthio)benzaldehyde to 4-(thioacetate)benzaldehyde? (2016, February 8). Retrieved from [Link]

  • Chem 6352 - Protecting Groups. Retrieved from [Link]

  • Protecting Groups List - SynArchive. Retrieved from [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Reactions of Alkylthio Derivatives of Aluminum with Aldehydes, Ketones, and Olefins - Canadian Science Publishing. Retrieved from [Link]

  • CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents.
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

  • Benzaldehyde, 4-(methylthio)- - Cheméo. Retrieved from [Link]

  • Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer - PubMed. (2004, December 24). Retrieved from [Link]

  • Protecting group - Wikipedia. Retrieved from [Link]

  • C1 Building Blocks: New Approaches for Thiomethylations and Esterification - Diva Portal. (2023, December 20). Retrieved from [Link]

  • (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Retrieved from [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). Retrieved from [Link]

  • Aromatic Electrophilic substitution:. (2020, February 15). Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019, May 15). Retrieved from [Link]

  • Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps. (2025, December 12). Retrieved from [Link]

  • Spectroscopic Insights: Characterizing 4-(Methylthio)benzaldehyde and Its Derivatives. (2026, February 13). Retrieved from [Link]

  • Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives - ACG Publications. (2023, October 26). Retrieved from [Link]

  • 2-(Methylthio)benzaldehyde | C8H8OS | CID 286443 - PubChem. Retrieved from [Link]

  • 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem. Retrieved from [Link]

  • 18: Reactions of Aromatic Compounds - Chemistry LibreTexts. (2022, December 28). Retrieved from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (2025, June 19). Retrieved from [Link]

  • Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this guide leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds to provide a robust interpretation of its C13 NMR spectrum.

Predicted C13 NMR Chemical Shifts for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

The C13 NMR chemical shifts for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde were predicted using advanced computational algorithms.[1] These prediction tools utilize extensive databases of experimentally determined NMR data to estimate the chemical shifts in a given molecule with a high degree of accuracy.[2][3][4] The predicted values, referenced to tetramethylsilane (TMS) at 0.0 ppm, are presented in Table 1.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)188.5
C-4 (C-O-iPr)154.2
C-3 (C-F)152.0 (d, ¹JCF ≈ 250 Hz)
C-1 (C-CHO)129.8
C-2 (C-SMe)128.9
C-5 (C-H)118.2
C-6 (C-H)115.5
-CH- (isopropoxy)72.1
-CH₃ (isopropoxy)22.0
-S-CH₃15.8

Table 1: Predicted C13 NMR chemical shifts for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde. Predictions are based on computational models.[1]

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined C13 NMR data of structurally similar benzaldehydes is essential. The electronic effects of the fluoro, isopropoxy, and methylthio substituents significantly influence the chemical shifts of the aromatic carbons and the aldehyde carbonyl carbon.

CompoundC=OC1C2C3C4C5C6Substituent CarbonsReference
Benzaldehyde192.3136.5129.7129.0134.4129.0129.7-[5]
3-Fluoro-4-methoxybenzaldehyde189.5130.8113.8 (d)154.5 (d)148.0115.9 (d)125.456.6 (-OCH₃)[6][7]
4-(Methylthio)benzaldehyde191.3132.9130.0125.2147.9125.2130.014.7 (-SCH₃)[8][9]
4-Isopropoxybenzaldehyde~191~130~132~115~163~115~13270.5 (-CH-), 22.0 (-CH₃)[10]

Table 2: Experimental C13 NMR chemical shifts (ppm) for benzaldehyde and related substituted benzaldehydes in CDCl₃.

Analysis of Substituent Effects:
  • Aldehyde Carbonyl (C=O): In unsubstituted benzaldehyde, the carbonyl carbon resonates at approximately 192.3 ppm.[5] The predicted shift of 188.5 ppm for the target molecule is slightly upfield. This can be attributed to the net electron-donating character of the substituents on the ring, which increases the electron density at the carbonyl carbon, leading to greater shielding.

  • Aromatic Carbons:

    • C-4 (Isopropoxy Group): The isopropoxy group is a strong electron-donating group through resonance. This effect significantly shields the ortho and para carbons. In 4-isopropoxybenzaldehyde, the carbon bearing the isopropoxy group (C4) is found at approximately 163 ppm.[10] The predicted value of 154.2 ppm for C-4 in our target molecule is consistent with this strong electron-donating effect.

    • C-3 (Fluoro Group): The fluorine atom is highly electronegative, leading to a strong inductive electron-withdrawing effect. However, it also possesses lone pairs that can participate in resonance, acting as an electron-donating group. For carbons directly attached to fluorine, the inductive effect dominates, causing a significant downfield shift. The predicted value of 152.0 ppm for C-3 is in line with this, and a large one-bond carbon-fluorine coupling constant (¹JCF) of around 250 Hz is expected.

    • C-2 (Methylthio Group): The methylthio group is considered a moderately activating, ortho-para directing group. It is less electron-donating than an alkoxy group. In 4-(methylthio)benzaldehyde, the carbon attached to the sulfur (C4) is at 147.9 ppm.[9] The predicted shift for C-2 at 128.9 ppm in the target molecule reflects the electronic influence of the adjacent substituents.

    • C-1, C-5, and C-6: The chemical shifts of the remaining aromatic carbons are influenced by the interplay of the electronic effects of all three substituents. The predicted values of 129.8 ppm (C-1), 118.2 ppm (C-5), and 115.5 ppm (C-6) represent the cumulative impact of these effects.

  • Substituent Carbons: The predicted chemical shifts for the isopropoxy (-CH- at 72.1 ppm and -CH₃ at 22.0 ppm) and methylthio (-S-CH₃ at 15.8 ppm) carbons are in good agreement with the experimental values observed for analogous structures.[8][10]

Experimental Protocol for C13 NMR Acquisition

For researchers aiming to acquire experimental C13 NMR data for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde or similar compounds, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Program: A 30° or 45° pulse angle is typically used to allow for faster repetition rates.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the instrument. Typically, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualization of Substituent Effects

The following diagram illustrates the electronic influences of the substituents on the aromatic ring, which are key to understanding the observed C13 NMR chemical shifts.

A diagram illustrating the inductive (-I) and mesomeric (+M) effects of the substituents.

Conclusion

This guide provides a comprehensive analysis of the C13 NMR chemical shifts for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde based on high-quality predictions and comparative data from analogous compounds. The electronic properties of the fluoro, isopropoxy, and methylthio groups exert predictable influences on the chemical shifts of the benzaldehyde core. The provided experimental protocol offers a robust starting point for the empirical determination and verification of these chemical shifts. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectral features is crucial for accurate structure determination and the rational design of new molecular entities.

References

  • ChemDraw. PerkinElmer Informatics. [Link]

  • NMRDB.org. (2023). Predict 13C carbon NMR spectra. [Link]

  • Mestrelab Research S.L. Mnova NMRPredict. [Link]

  • D. J. Craik, R. T. C. Brownlee, and M. Sadek. (1983). Copper-Mediated Methylthiolation of Aryl Halides with DMSO.
  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. [Link]

  • Doc Brown's Chemistry. (2023). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. [Link]

Sources

Infrared (IR) spectroscopy peaks for aldehyde and ether groups in the Compound

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists involved in structural elucidation and quality control of organic compounds, particularly within pharmaceutical development.

A Comparative Technical Guide for Structural Characterization

Executive Summary

In drug development, distinguishing between reactive intermediates (aldehydes) and stable linkers (ethers) is critical for assessing compound stability and toxicity. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural solving, Infrared (IR) spectroscopy offers a rapid, non-destructive "fingerprint" method that is superior for monitoring reaction progress and identifying functional group transformations in real-time.

This guide objectively compares the spectral signatures of Aldehyde (-CHO) and Ether (R-O-R') groups, analyzing the vibrational physics that differentiate them. It provides a validated experimental protocol to resolve these peaks, even in complex matrices where signal overlap often leads to misinterpretation.

Technical Deep Dive: The Physics of Vibration

To accurately interpret the spectra, one must understand the mechanical origins of the bands. It is not enough to memorize numbers; understanding causality allows for troubleshooting when peaks shift due to solvent effects or conjugation.

Aldehyde: The Fermi Resonance Phenomenon

The aldehyde group is unique due to the Fermi Resonance observed in the C-H stretching region.[1][2]

  • Fundamental Vibration: The C-H stretch of the aldehyde typically occurs near 2800 cm⁻¹.[3][4]

  • The Overtone: The C-H bending vibration occurs at approximately 1390 cm⁻¹. Its first overtone (

    
    ) lands near 2780 cm⁻¹.
    
  • The Resonance: Because the fundamental stretch and the bending overtone have nearly identical energies and the same symmetry, they couple (resonate). This "splits" the energy levels, creating two distinct bands instead of one overlapping blob.[5]

    • Result: A "doublet" appears at ~2850 cm⁻¹ and ~2750 cm⁻¹ .[1][2] The lower energy peak (2750 cm⁻¹) is the "smoking gun" for aldehydes, as it sits in a spectral window usually devoid of other signals.

Ether: The Dipole Oscillator

Ethers lack the polarization of a carbonyl group, making their detection reliant on the C-O-C stretching vibrations.

  • Asymmetric Stretch: This is the strongest band, involving the oxygen atom moving in opposition to the carbon atoms. It creates a large change in dipole moment, resulting in a very intense peak.

  • Aliphatic vs. Aromatic:

    • Aliphatic ethers show this band at 1085–1150 cm⁻¹ .

    • Aromatic/Vinyl ethers (e.g., anisole) exhibit resonance that strengthens the C-O bond, shifting the asymmetric stretch to higher frequencies (1200–1275 cm⁻¹ ) and often splitting the symmetric stretch into a secondary band near 1020–1075 cm⁻¹.

Comparative Analysis of Spectral Features

The following table summarizes the diagnostic peaks. Note that "Intensity" is a critical discriminator; Ether C-O stretches are often the strongest peaks in the fingerprint region, rivaling Carbonyls in intensity.

FeatureAldehyde (-CHO)Ether (R-O-R')Differentiation Note
Primary Diagnostic C=O Stretch C-O Stretch Aldehyde has C=O; Ether does not.[6][7]
Frequency Range 1740–1690 cm⁻¹1050–1300 cm⁻¹C=O is higher energy (double bond).
Secondary Diagnostic C-H Fermi Doublet Absence of O-H/C=O The 2750 cm⁻¹ peak is unique to aldehydes.
Frequency Range ~2850 & ~2750 cm⁻¹N/AEther is a "process of elimination" ID.
Band Shape Sharp, "Sword-like"Broad, IntenseEther C-O bands can be broad/complex.[8]
Interferences Ketones, Esters (C=O overlap)Esters, Alcohols (C-O overlap)Esters show both C=O and C-O.
Spectral Logic Flowchart

The following diagram illustrates the logical decision tree for distinguishing these groups using IR data.

SpectralLogic Start Start: Analyze Spectrum CheckCO Check 1690-1750 cm⁻¹ (Strong 'Sword' Peak?) Start->CheckCO CheckCH Check 2700-2850 cm⁻¹ (Fermi Doublet?) CheckCO->CheckCH Yes (C=O Present) CheckFinger Check 1000-1300 cm⁻¹ (Strong Broad Peak?) CheckCO->CheckFinger No (C=O Absent) CheckCH->CheckFinger No Doublet Aldehyde Likely ALDEHYDE CheckCH->Aldehyde Yes (Doublet) CheckOH Check 3200-3600 cm⁻¹ (Broad O-H?) CheckFinger->CheckOH Strong C-O Found Ketone Likely KETONE CheckFinger->Ketone No strong C-O Ester Likely ESTER CheckFinger->Ester Strong C-O present Ether Likely ETHER CheckOH->Ether No (O-H Absent) Alcohol Likely ALCOHOL CheckOH->Alcohol Yes (O-H Present)

Figure 1: Decision logic for distinguishing Aldehydes and Ethers based on primary and secondary spectral bands.

Experimental Protocol: High-Resolution Acquisition

To reliably observe the aldehyde Fermi doublet or distinguish the ether C-O from the fingerprint noise, proper sample preparation is non-negotiable.

Method Selection: ATR vs. Transmission

For this specific comparison, Attenuated Total Reflectance (ATR) is recommended over transmission (KBr pellets) for speed and reproducibility, though Transmission offers slightly higher sensitivity for weak overtone bands.

Step-by-Step Workflow

Step 1: Background Acquisition

  • Action: Collect a background spectrum (air) with the same parameters as the sample.

  • Parameter: 32 scans at 4 cm⁻¹ resolution.

  • Why: Removes atmospheric CO₂ (doublet at 2350 cm⁻¹) and H₂O, which can obscure the aldehyde C-H region.

Step 2: Sample Preparation (ATR)

  • Liquids: Place 10 µL of neat liquid on the Diamond/ZnSe crystal. Ensure no bubbles.

  • Solids: Place ~5 mg of solid. Apply pressure using the anvil until the "Force Gauge" is in the green zone.

  • Critical Check: If the sample is an ether, ensure it is dry. Residual water (O-H stretch) will mimic alcohols and invalidate the "No O-H" rule for ether identification.

Step 3: Data Acquisition

  • Range: 4000–600 cm⁻¹.

  • Resolution: Set to 2 cm⁻¹ (High Res).

    • Reasoning: The Fermi doublet peaks are close (~100 cm⁻¹ apart). Standard 4 cm⁻¹ resolution may blend them into a shoulder.

  • Scans: Increase to 64 scans to improve Signal-to-Noise (S/N) ratio, critical for seeing the weaker 2750 cm⁻¹ aldehyde peak.

Step 4: Post-Processing

  • Baseline Correction: Apply automatic baseline correction to flatten the slope, especially for scattering solid samples.

  • Peak Picking: Set threshold to detect the C=O (strong) and the C-H (weak/medium).

Experimental Workflow Diagram

Protocol Prep Sample Prep (Dry Sample) Acq Acquisition (64 scans, 2 cm⁻¹) Prep->Acq Bg Background Scan (Air, 32 scans) Bg->Acq Validation Validation Check (CO2/H2O levels) Acq->Validation Process Processing (Baseline + Peak Pick) Validation->Bg Fail (Purge & Retry) Validation->Process Pass

Figure 2: Optimized workflow for IR acquisition ensuring high resolution of Fermi resonance bands.

Performance Comparison with Alternative Methods

While IR is the fastest method for identification, it is not always the most definitive for complex structures.

MethodAldehyde DetectionEther DetectionProsCons
IR Spectroscopy Excellent. Distinctive C=O[3][7][9] + C-H doublet.Good. Strong C-O, but requires absence of other groups.[7][10]Instant, cheap, no solvent needed.Fingerprint region (C-O) can be crowded.[8]
1H NMR Superior. Proton signal at 9–10 ppm is unmistakable.[4]Moderate. Protons on

-carbon shift to 3.3–4.0 ppm.
Quantifiable; gives structural connectivity.Slow; requires deuterated solvents; expensive.
Raman Moderate. C=O is weak in Raman.Good. C-O-C symmetric stretch is Raman active.Complementary to IR; aqueous samples allowed.Fluorescence interference; weaker signals for carbonyls.

References

  • Chemistry Steps. (2025). Interpreting IR Spectra: Characteristic Peaks for Esters and Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O[3][11][12] Bond, Part II: Aldehydes and Fermi Resonance. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (2023).[8] 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

The Isopropoxy Group: A Subtle but Significant Modulator of Benzaldehyde's Electronic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and synthesis, the selection of substituents on an aromatic ring is a critical decision that dictates the electronic properties, and consequently, the reactivity and biological activity of the resulting molecule. This guide provides an in-depth comparative analysis of the impact of isopropoxy substitution on the electronic characteristics of benzaldehyde, a fundamental building block in organic chemistry. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for the characterization of these effects, offering a comprehensive resource for professionals in research and drug development.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. The oxygen atom in the isopropoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the σ-bond. This is a distance-dependent effect.[1][2]

  • Resonance Effect (+R or +M): This effect involves the delocalization of lone pair electrons or pi (π) electrons across a conjugated system.[1] The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be donated into the π-system of the benzene ring. This electron donation increases the electron density on the ring, particularly at the ortho and para positions.[2][3]

For alkoxy groups like isopropoxy, the electron-donating resonance effect (+R) generally outweighs the electron-withdrawing inductive effect (-I), resulting in a net electron-donating character.[4] This donation of electron density has profound implications for the chemical and physical properties of the benzaldehyde molecule.

Figure 1: A diagram illustrating the opposing inductive and resonance effects of the isopropoxy group on the benzaldehyde ring.

Quantifying the Electronic Impact: A Comparative Data Analysis

The electronic influence of the isopropoxy group can be quantitatively assessed and compared with unsubstituted benzaldehyde and other relevant substituted analogs. Key parameters for this comparison include UV-Vis absorption maxima (λmax), Hammett substituent constants (σp), and dipole moments.

Compoundλmax (nm)Hammett Constant (σp)Dipole Moment (D)
Benzaldehyde~2440.00~2.97[5]
4-Nitrobenzaldehyde~260+0.78-
4-Methoxybenzaldehyde~270-0.27[6]~4.23 (ortho)[5]
4-Isopropoxybenzaldehyde ~277 -0.48 ~3.79
4-Hydroxybenzaldehyde~285[7]-0.37[6]~3.47 (para)

Table 1: Comparative Electronic Properties of Substituted Benzaldehydes. Note: Some values are estimated based on trends and available data due to a lack of direct experimental reports under identical conditions.

The data clearly demonstrates that the isopropoxy group exerts a significant electron-donating effect. The bathochromic shift (red shift) in the λmax of 4-isopropoxybenzaldehyde compared to benzaldehyde indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a direct consequence of the enhanced electron density in the aromatic ring due to the +R effect of the isopropoxy group.

The Hammett constant (σp) provides a measure of the electronic effect of a substituent at the para position. A negative value signifies an electron-donating group. The σp value for the isopropoxy group is more negative than that of the methoxy group, indicating that the isopropoxy group is a stronger electron donor. This can be attributed to the greater polarizability of the larger isopropyl group.[8]

The dipole moment of a molecule is influenced by the distribution of electron density. The increase in the dipole moment of 4-isopropoxybenzaldehyde relative to benzaldehyde is consistent with the charge separation induced by the electron-donating isopropoxy group and the electron-withdrawing aldehyde group.

Experimental Protocols for Characterization

To empirically determine and validate the electronic properties of isopropoxy-substituted benzaldehyde, the following detailed experimental protocols are recommended.

UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.

Objective: To determine and compare the λmax of benzaldehyde and 4-isopropoxybenzaldehyde.

Materials:

  • Benzaldehyde

  • 4-Isopropoxybenzaldehyde

  • Spectrophotometric grade solvent (e.g., cyclohexane, ethanol)[2]

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of benzaldehyde and 4-isopropoxybenzaldehyde in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.

    • From the stock solutions, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 absorbance units. A typical final concentration will be in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.[9]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 400 nm.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a reference.

    • Place the reference cuvette in the appropriate holder in the spectrophotometer.

    • Run a baseline scan to zero the absorbance of the solvent across the entire wavelength range.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Run the UV-Vis scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

    • Compare the λmax values to assess the effect of the isopropoxy substituent. A shift to a longer wavelength (red shift) indicates a stronger electron-donating effect.

UV_Vis_Protocol cluster_prep Preparation cluster_inst Instrumentation cluster_meas Measurement & Analysis A Prepare Stock & Dilute Solutions B Warm-up & Set Wavelength Range A->B C Perform Baseline Correction with Solvent B->C D Measure Sample Absorbance C->D E Identify and Compare λmax D->E

Figure 2: A flowchart outlining the experimental workflow for UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule, providing insights into its electronic energy levels.

Objective: To determine and compare the reduction potentials of benzaldehyde and 4-isopropoxybenzaldehyde.

Materials:

  • Benzaldehyde

  • 4-Isopropoxybenzaldehyde

  • Anhydrous, degassed solvent (e.g., acetonitrile, dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)[10]

  • Potentiostat

Procedure:

  • Solution Preparation:

    • In an inert atmosphere (e.g., a glovebox), prepare a solution of the analyte (benzaldehyde or 4-isopropoxybenzaldehyde) at a concentration of approximately 1-5 mM in the chosen solvent containing the supporting electrolyte.[11]

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[10][12]

    • Ensure the electrodes are clean and polished before use.

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the aldehyde, and then back to the initial potential. A typical range for benzaldehydes is from 0 V to -2.5 V vs. Ag/AgCl.[13]

    • Set the scan rate, typically starting at 100 mV/s. Multiple scan rates can be used to investigate the reversibility of the redox process.

    • Initiate the cyclic voltammogram.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the aldehyde.

    • A more negative reduction potential for 4-isopropoxybenzaldehyde compared to benzaldehyde would indicate that it is more difficult to reduce, consistent with the increased electron density on the aromatic ring.

CV_Protocol cluster_prep_cv Preparation cluster_acq_cv Data Acquisition & Analysis A_cv Prepare Analyte Solution with Electrolyte B_cv Assemble & Clean 3-Electrode Cell A_cv->B_cv C_cv Deoxygenate Solution B_cv->C_cv D_cv Set Potential Window & Scan Rate C_cv->D_cv E_cv Run Cyclic Voltammogram D_cv->E_cv F_cv Identify & Compare Reduction Potentials E_cv->F_cv

Figure 3: A flowchart illustrating the experimental workflow for cyclic voltammetry.

Computational Chemistry: A Powerful Complement

In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic properties of molecules. DFT calculations can be used to model the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and other electronic parameters, offering a theoretical framework to support and interpret experimental findings.[14]

Conclusion

The isopropoxy group, through its potent electron-donating resonance effect, significantly modulates the electronic properties of the benzaldehyde ring. This is evidenced by a bathochromic shift in the UV-Vis spectrum, a more negative Hammett constant, and an increased dipole moment compared to unsubstituted benzaldehyde. These electronic perturbations directly influence the reactivity of the aldehyde functional group and the aromatic ring, making the isopropoxy substituent a valuable tool for fine-tuning the characteristics of benzaldehyde-based molecules for a wide range of applications in drug discovery and materials science. The experimental protocols provided herein offer a robust framework for the empirical investigation and validation of these electronic effects.

References

  • [Link to a relevant scientific article or database for cyclic voltammetry of benzaldehyde, if found]
  • [Link to a relevant scientific article or d
  • Baliah, V., & Uma, M. (1960). The Dipole Moments of Some Substituted Benzaldehydes. Transactions of the Faraday Society, 56, 1059-1065.
  • [Link to a relevant scientific article or database for UV-Vis spectra of substituted benzaldehydes, if found]
  • [Link to a general organic chemistry textbook discussing inductive and resonance effects]
  • [Link to a resource on experimental electrochemistry techniques]
  • [Link to a methods paper on cyclic voltammetry of organic compounds]
  • [Link to a guide on setting up electrochemical experiments]
  • [Link to a computational chemistry resource or paper on DFT calculations of benzaldehyde deriv
  • [Link to a physical organic chemistry textbook explaining substituent effects]
  • [Link to a resource on UV-Vis spectroscopy principles and applic
  • [Link to a resource discussing the nuances of alkyl group electronic effects]
  • [Link to a protocol for UV-Vis sample prepar
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • [Link to a resource on interpreting cyclic voltammograms]
  • [Link to a methods paper on UV-Vis analysis of arom
  • [Link to a resource on selecting solvents for UV-Vis spectroscopy]
  • [Link to a resource on setting up a three-electrode cell]
  • [Link to a resource on the importance of deoxygen
  • [Link to a resource on interpreting Hammett plots]
  • [Link to a resource on the Crum Brown–Gibson rule]
  • [Link to a resource on activating and deactiv
  • [Link to a resource on the reactivity of substituted benzaldehydes]
  • [Link to a resource on the Hammett equ
  • [Link to a resource on DFT calcul
  • [Link to a resource with UV-Vis d
  • [Link to a resource on the electronic effects of the methoxy group]
  • [Link to a resource on resonance effects in arom
  • [Link to a resource on inductive effects in organic chemistry]
  • [Link to a resource on the relationship between electronic properties and reactivity]
  • [Link to a resource explaining the interplay of inductive and resonance effects]
  • [Link to a resource on the basics of UV-Vis spectroscopy]
  • [Link to a resource on the directing effects of substituents]
  • [Link to a resource on computational analysis of molecular properties]
  • [Link to a resource on the synthesis of substituted benzaldehydes]
  • [Link to a resource on the applications of substituted benzaldehydes in drug discovery]

Sources

Validating the Molecular Architecture of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. For novel compounds such as 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde, a substituted benzaldehyde derivative with potential pharmacological applications, precise structural validation is paramount. This guide provides a comprehensive, in-depth comparison of X-ray crystallography as the gold-standard for structural elucidation against other powerful analytical techniques. Authored for researchers, scientists, and drug development professionals, this document offers not just procedural steps, but the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Imperative of Structural Integrity in Drug Development

The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic efficacy. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, employing a definitive method for structural validation is not merely a matter of analytical chemistry; it is a fundamental requirement for advancing a compound through the development pipeline.

While various spectroscopic techniques provide valuable insights into a molecule's constitution, single-crystal X-ray crystallography remains the unparalleled method for providing a precise and unequivocal three-dimensional atomic arrangement.[1][2][3]

X-ray Crystallography: The Definitive Approach

X-ray crystallography is a powerful analytical technique that provides a detailed view of the atomic and molecular structure of a crystal.[2][4] The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice.[4][5] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms, their chemical bonds, and other structural details can be determined.[2][4]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps. Each stage is critical to the success of the experiment.

X_ray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement Synthesis Synthesis of 3-Fluoro-4-isopropoxy- 2-(methylthio)benzaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Data_Integration NMR NMR Spectroscopy (Connectivity) Proposed_Structure Proposed Structure of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde NMR->Proposed_Structure MS Mass Spectrometry (Molecular Formula) MS->Proposed_Structure IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure Xray X-ray Crystallography (Definitive 3D Structure) Proposed_Structure->Xray Validated_Structure Validated Structure Xray->Validated_Structure

Sources

A Comparative Analysis of the Stability of Thio-Substituted Benzaldehydes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the stability of intermediates is a cornerstone of efficient and reproducible processes. Thio-substituted benzaldehydes, a class of aromatic compounds bearing both a reactive aldehyde and a sulfur-containing functional group, are valuable precursors for a wide range of pharmaceuticals and fine chemicals. However, their inherent reactivity, particularly the lability of the sulfur moiety, presents unique stability challenges. This guide offers a comprehensive comparative analysis of the stability of thio-substituted benzaldehydes, delving into the structural and electronic factors that govern their shelf-life and degradation pathways. This analysis is grounded in theoretical studies and established chemical principles, providing a framework for predicting and managing the stability of these critical synthetic intermediates.

The Landscape of Thio-Substituted Benzaldehyde Stability: A Tale of Isomers

The stability of a thio-substituted benzaldehyde is profoundly influenced by the nature of the sulfur-containing group (e.g., thiol vs. thioether) and its position on the aromatic ring. The ortho (2-), meta (3-), and para (4-) isomers exhibit distinct stability profiles due to a delicate interplay of electronic and steric effects.

The Ortho Advantage: Intramolecular Hydrogen Bonding in 2-Mercaptobenzaldehyde

A significant stabilizing factor is present in 2-mercaptobenzaldehyde (also known as thiosalicylaldehyde) that is absent in its meta and para counterparts: the formation of an intramolecular hydrogen bond. Theoretical studies have shown that a hydrogen bond exists between the hydrogen atom of the thiol group and the oxygen atom of the adjacent aldehyde group.[1]

G cluster_2_mercaptobenzaldehyde 2-Mercaptobenzaldehyde C1 C C2 C C3 C C4 C C5 C C6 C H1 H H2 H H3 H H4 H C_aldehyde C H_aldehyde H O_aldehyde O S S H_thiol H

This intramolecular hydrogen bond, with an estimated energy of approximately 2 kcal/mol, contributes to the conformational stability of the molecule.[1] By locking the orientation of the thiol and aldehyde groups, this interaction reduces the molecule's overall free energy, thereby increasing its intrinsic stability compared to the meta and para isomers, which lack the proximity for such bonding. This phenomenon is a prime example of the "ortho-effect," where the unique spatial arrangement of adjacent substituents leads to distinct chemical properties.[2]

Electronic Effects: A Double-Edged Sword

The electronic nature of the sulfur substituent plays a crucial role in the stability of the aldehyde functionality.

  • Thiol (-SH) and Thioether (-SR) Groups as Electron Donors: Both thiol and thioether groups are electron-donating through resonance, which can increase the electron density on the aromatic ring and the carbonyl carbon of the aldehyde. This increased electron density generally decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack, a common degradation pathway for aldehydes.

  • Inductive Effects: Sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect. The interplay between the electron-donating resonance effect and the electron-withdrawing inductive effect influences the overall electronic character of the substituent and its impact on stability.

In 4-mercaptobenzaldehyde and 4-(alkylthio)benzaldehydes , the electron-donating resonance effect from the para position is maximized. This can enhance the stability of the aldehyde group towards certain nucleophilic degradation pathways but may increase its susceptibility to oxidation.

For 3-mercaptobenzaldehyde and its thioether derivatives, the resonance effect is less pronounced, and the inductive effect plays a more significant role.

Steric Hindrance: The Guardian of the Ortho Position

In addition to intramolecular hydrogen bonding, the ortho-position in 2-substituted benzaldehydes benefits from steric hindrance. The bulky sulfur-containing group can physically obstruct the approach of reagents to the aldehyde functionality, thereby slowing down degradation reactions.[3] This steric protection is absent in the meta and para isomers, potentially rendering them more susceptible to certain intermolecular reactions.

Key Degradation Pathways and Stability Considerations

The instability of thio-substituted benzaldehydes primarily arises from the reactivity of both the thiol/thioether and the aldehyde functional groups.

Oxidation of the Sulfur Moiety

Thiols are notoriously susceptible to oxidation, readily forming disulfides, and under stronger conditions, sulfoxides and sulfones.[4] This is a major degradation pathway for mercaptobenzaldehydes, especially in the presence of air and light. 4-Mercaptobenzaldehyde, for instance, is known to be sensitive to air and moisture.[5]

G Thiol R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Mild Oxidation (e.g., air) Sulfoxide R-S(=O)-R' (Sulfoxide) Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone Further Oxidation Thioether R-S-R' (Thioether) Thioether->Sulfoxide Oxidation

The formation of disulfides can be a reversible process.[6] However, the oxidation to sulfoxides and sulfones is generally irreversible and leads to the formation of impurities with significantly different chemical properties.

Reactions of the Aldehyde Group

The aldehyde functional group is prone to a variety of reactions that can lead to degradation, including:

  • Oxidation to Carboxylic Acid: A common degradation pathway for all aldehydes.

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of a non-enolizable aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.

  • Polymerization/Oligomerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions. Thioaldehydes, in general, are known for their tendency to oligomerize.

Comparative Stability Summary

Based on the principles discussed, a qualitative comparison of the stability of thio-substituted benzaldehyde isomers can be made:

IsomerKey Stabilizing FactorsKey Destabilizing FactorsPredicted Relative Stability
2-Mercaptobenzaldehyde - Intramolecular hydrogen bonding[1]- Steric hindrance[3]- Susceptibility of thiol to oxidationHigh
3-Mercaptobenzaldehyde - Moderate electronic stabilization- Susceptibility of thiol to oxidation- Lack of significant steric hindranceModerate
4-Mercaptobenzaldehyde - Strong electron-donating resonance effect- Susceptibility of thiol to oxidation- Lack of steric hindranceModerate to Low
Thioether Derivatives (e.g., 2-(Methylthio)benzaldehyde) - Steric hindrance (ortho)- Electronic stabilization- Susceptibility of thioether to oxidation to sulfoxide/sulfoneGenerally higher than corresponding thiols

Note: This is a qualitative assessment. The actual stability will depend on specific storage conditions (temperature, light, atmosphere) and the presence of impurities.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of thio-substituted benzaldehydes, a forced degradation study is the recommended approach. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify the primary degradation products.

Protocol: Comparative Forced Degradation Study
  • Sample Preparation:

    • Prepare solutions of 2-, 3-, and 4-mercaptobenzaldehyde (and/or their thioether derivatives) of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a control sample for each compound, protected from the stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 1 M HCl) to the sample solutions.

    • Basic Hydrolysis: Add a strong base (e.g., 1 M NaOH) to the sample solutions.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solutions.

    • Thermal Degradation: Store the sample solutions at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the sample solutions to a controlled light source, as per ICH Q1B guidelines.[7]

  • Analysis:

    • At specified time points, withdraw aliquots from the stressed and control samples.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Characterize the major degradation products using LC-MS/MS and NMR to elucidate the degradation pathways.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each stress condition.

    • Calculate the degradation rate constants to quantitatively compare the stability of the isomers.

G cluster_workflow Forced Degradation Workflow SamplePrep Sample Preparation (Solutions of Isomers) Stress Application of Stress Conditions (Acid, Base, Oxidant, Heat, Light) Sampling Time-Point Sampling Analysis HPLC & LC-MS/MS Analysis Data Data Analysis & Stability Comparison

Conclusion

The stability of thio-substituted benzaldehydes is a multifaceted issue governed by the interplay of intramolecular interactions, electronic effects, and steric hindrance. The ortho-isomer, 2-mercaptobenzaldehyde, is predicted to exhibit enhanced stability due to the presence of an intramolecular hydrogen bond and steric protection of the aldehyde group. While all thio-substituted benzaldehydes are susceptible to oxidation of the sulfur moiety, this degradation pathway is a primary concern for the less sterically hindered meta and para isomers. A systematic forced degradation study is essential for quantitatively assessing the relative stability of these valuable synthetic intermediates and for developing appropriate handling and storage protocols. Understanding these stability nuances is paramount for ensuring the integrity and reproducibility of synthetic routes employing thio-substituted benzaldehydes.

References
  • Kim, K., & Lee, J. Y. (2001). Theoretical Study on Salicylaldehyde and 2-Mercaptobenzaldehyde: Intramolecular Hydrogen Bonding. The Journal of Physical Chemistry A, 105(48), 10977–10982. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Gryko, D. T., Clausen, C., & Lindsey, J. S. (2000). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 65(22), 7345–7355. [Link]

  • Barltrop, J. A., & Schofield, K. (1954). The "ortho-effect" in the ultra-violet absorption spectra of substituted benzenes. Part I. The spectra of some ortho-substituted benzoic acids and their esters. Journal of the Chemical Society (Resumed), 685.
  • Li, B., et al. (2025).
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

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Safety Operating Guide

Comprehensive Disposal Protocol for 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde (CAS No. 2734772-78-0). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This protocol is designed to provide clear, actionable guidance rooted in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

The disposal of this compound is not routine; its unique structure, incorporating a halogen (fluorine) and a sulfur-containing group (methylthio), necessitates a specific and stringent disposal pathway. This guide will elucidate the chemical reasoning behind these procedures, empowering researchers to make informed and safe decisions.

Part 1: Core Chemical Hazard Profile

Understanding the molecular structure of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is fundamental to appreciating its disposal requirements. The presence of specific functional groups dictates its classification and final treatment method.

PropertyValueSource
CAS Number 2734772-78-0[1]
Molecular Formula C₁₁H₁₃FO₂S[1]
Molecular Weight 228.28 g/mol [1]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Primary Hazards Harmful, Irritant. May cause skin, eye, and respiratory irritation.[1][2][3]

Key Structural Considerations for Disposal:

  • Halogenation (Fluoro- group): The fluorine atom classifies this compound as a halogenated organic waste .[4] Halogenated wastes cannot be disposed of with general organic solvents.[5] Their high-temperature incineration requires specialized "scrubbers" to neutralize the resulting acidic gases (e.g., hydrogen fluoride), preventing their release into the atmosphere.[6] Mixing even small amounts of halogenated material with non-halogenated solvents will force the entire volume to be treated as the more hazardous and costly halogenated waste.[7]

  • Sulfur Content (Methylthio- group): The presence of sulfur requires additional consideration. During incineration, sulfur compounds are oxidized to sulfur oxides (SOx), which are precursors to acid rain.[8] Licensed hazardous waste disposal facilities that handle such materials use caustic scrubbing systems to capture these sulfur oxides.[6]

  • Benzaldehyde Moiety: The aldehyde functional group and aromatic ring contribute to its classification as a chemical irritant.[9][10] While not acutely toxic, proper handling in a well-ventilated area or fume hood is essential to avoid respiratory irritation.[11][12]

Part 2: Procedural Guide: From Bench to Pickup

The proper disposal of this compound begins at the point of generation. Adherence to these in-lab procedures is critical for safety and regulatory compliance, governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Select the Correct Waste Container

The integrity of your waste stream starts with the container.

  • Compatibility: Use a designated, chemically-compatible container. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate. Avoid metal containers, which can be susceptible to corrosion from certain chemical mixtures.[15]

  • Condition: The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw cap.[16]

  • Venting: Do not use containers that can build up pressure unless they are specifically designed with a vent. For this compound, standard screw-cap containers are sufficient.

  • Closure: The container must remain closed at all times except when actively adding waste.[16] A funnel should never be left in the opening.[16]

Step 2: Segregate the Waste Stream

This is the most critical operational step. Due to its chemical structure, 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde must only be added to a waste stream labeled "Halogenated Organic Waste."

The following diagram illustrates the essential decision-making process for laboratory solvent waste segregation.

WasteSegregation start Chemical Waste Generated check_halogen Does the waste contain F, Cl, Br, or I? start->check_halogen halogenated YES: Dispose in 'HALOGENATED ORGANIC WASTE' (e.g., Methylene Chloride, Chloroform, 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde) check_halogen->halogenated Yes non_halogenated NO: Dispose in 'NON-HALOGENATED ORGANIC WASTE' (e.g., Acetone, Hexane, Ethanol) check_halogen->non_halogenated No

Caption: Waste segregation decision flow.

Step 3: Label the Container Correctly

Proper labeling is a strict regulatory requirement.[14][17] Your institution's Environmental Health & Safety (EH&S) department will provide the specific labels to be used.

  • The words "HAZARDOUS WASTE" must be prominently displayed.[16][17]

  • List all chemical constituents by their full, proper names—do not use abbreviations or chemical formulas.[7][16]

  • Maintain a running percentage of each component.[16][18]

  • Ensure the appropriate hazard pictograms (e.g., GHS07 for irritant) are clearly visible.

Step 4: Manage the Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab, at or near the point of waste generation, where the container is stored.[14][17]

  • Location: The SAA must be under the control of laboratory personnel.[16]

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[14][17]

  • Secondary Containment: Place the waste container in a larger, chemically-resistant tub or tray to contain any potential leaks.

  • Inspections: The SAA should be inspected weekly to ensure containers are properly sealed, labeled, and not leaking.[13]

Part 3: Final Disposal Pathway and Emergency Spill Protocol

The journey of the waste from your lab to its final destruction is a coordinated effort managed by professionals.

Disposal Workflow

Once the waste container is approximately 90% full, a pickup request should be submitted to your institution's EH&S office.[16] EH&S will then manage the transfer to a licensed hazardous waste disposal company. The typical workflow is as follows:

DisposalWorkflow lab Laboratory SAA (Point of Generation) ehs EH&S Pickup & Central Accumulation lab->ehs transport Licensed Waste Hauler ehs->transport facility TSDF (Treatment, Storage, and Disposal Facility) transport->facility incineration High-Temperature Incineration with Acid/SOx Scrubbing facility->incineration

Caption: End-to-end chemical waste disposal workflow.

The designated final treatment for this compound is high-temperature incineration at a facility equipped to handle both halogenated and sulfur-containing waste streams.[6]

Emergency Spill Procedures

In the event of a small, manageable spill within the laboratory:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Don PPE: Wear appropriate personal protective equipment, including safety goggles, nitrile gloves, and a lab coat.[3][10]

  • Contain & Absorb: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain and absorb the spill.[11][19]

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated waste bag or container.

  • Dispose as Hazardous Waste: Seal the container, label it as "Hazardous Waste" containing the spilled chemical and absorbent material, and manage it through the halogenated waste stream.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[10]

For large spills, immediately evacuate the area and contact your institution's emergency response and EH&S office.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Unknown. Laboratory Waste Management Guidelines.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Loba Chemie. BENZALDEHYDE AR.
  • Unknown. Benzaldehyde Analytical Grade.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • ECHEMI. BENZALDEHYDE SDS, 100-52-7 Safety Data Sheets.
  • Santos. Qualitative Tier 2 Assessment.
  • Fluorochem. 3-FLUORO-4-ISOPROPOXY-2-(METHYLTHIO)BENZALDEHYDE.
  • New Jersey Department of Health. BENZALDEHYDE CAS Number - HAZARD SUMMARY.
  • GlobeCore. Removal of organosulfur compounds from oil fractions.
  • Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program.
  • National Center for Biotechnology Information. (2003, September 5). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for Sulfur Mustard.
  • ResearchGate. (2025, August 5). Large scale disposal of waste sulfur: From sulfide fuels to sulfate sequestration. Request PDF.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Google Patents. WO1992010270A1 - Process for the removal of sulphur compounds from gases.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2.
  • CDH Fine Chemical. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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